Iodine, isotope of mass 129
Description
Significance of Iodine-129 as a Long-Lived Radionuclide in Environmental Tracing
With a half-life of 15.7 to 16.14 million years, Iodine-129 is classified as a long-lived radionuclide. wikipedia.orgwikipedia.orgeuropa.eu This extended lifespan, combined with its chemical behavior, makes it an invaluable tracer in various environmental and earth science studies. core.ac.ukihep.ac.cn Unlike shorter-lived isotopes that decay relatively quickly, ¹²⁹I persists in the environment, providing a long-term record of nuclear activities and environmental processes. epa.govepa.gov
Iodine is a biophilic element, meaning it is readily taken up by living organisms and is an essential component of the organic matter cycle. nih.gov This characteristic, along with its mobility in the environment, allows ¹²⁹I to be used for dating geological and hydrological events within a range of 2 to 80 million years. core.ac.uk Furthermore, its presence and isotopic ratio relative to stable iodine (¹²⁷I) can be used to track ocean currents, study the exchange of water masses, and investigate the geochemical cycle of iodine. core.ac.ukdtu.dk The significant and well-documented anthropogenic releases have created a distinct global signal, allowing scientists to trace the movement of atmospheric and oceanic masses on a global scale. arizona.edu
Natural Occurrence and Production Mechanisms
Before the nuclear age, the global inventory of ¹²⁹I was in a state of equilibrium, with natural production balanced by radioactive decay. The pre-nuclear ¹²⁹I/¹²⁷I ratio in the marine environment is estimated to have been approximately 1.5 x 10⁻¹². core.ac.ukihep.ac.cn Natural production occurs through several pathways.
Cosmogenic Production Pathways from Xenon Isotopes
The primary natural source of Iodine-129 is the interaction of cosmic rays with xenon isotopes in the Earth's upper atmosphere. wikipedia.orgegu.euhokudai.ac.jp High-energy cosmic ray protons collide with xenon nuclei, causing a nuclear reaction known as spallation, which results in the formation of ¹²⁹I. egu.eusmolecule.com This process predominantly occurs at high altitudes. smolecule.com
Fissiogenic Production from Uranium Spontaneous Fission
A secondary natural source of ¹²⁹I is the spontaneous fission of uranium-238 (²³⁸U) within the Earth's lithosphere and hydrosphere. wikipedia.orgegu.euirpa.net This process contributes to the natural background levels of ¹²⁹I in rocks, soils, and groundwater. egu.euusgs.gov The fission yield of ¹²⁹I from the spontaneous fission of ²³⁸U is a contributing factor to its natural abundance. smolecule.com
Anthropogenic Sources and Global Inventory Perturbations
Human nuclear activities, beginning in the mid-20th century, have drastically altered the global inventory of Iodine-129, overwhelming the natural background levels. core.ac.uknih.gov The primary anthropogenic sources are nuclear weapons testing and releases from nuclear fuel reprocessing plants. wikipedia.orgarizona.eduosti.gov These activities have increased the ¹²⁹I/¹²⁷I ratio in the marine environment to between 10⁻¹¹ and 10⁻¹⁰, and in the terrestrial environment to between 10⁻¹¹ and 10⁻⁹. core.ac.ukdtu.dk
Releases from Atmospheric Nuclear Weapons Testing
Atmospheric nuclear weapons tests conducted primarily in the 1950s and 1960s were a major source of anthropogenic ¹²⁹I. wikipedia.orgepa.govepa.gov These tests released significant quantities of fission products, including ¹²⁹I, into the stratosphere. arizona.edu Once in the stratosphere, the ¹²⁹I was globally distributed before being deposited onto the Earth's surface. arizona.edu It is estimated that these tests introduced approximately 50 to 135 kg of ¹²⁹I into the environment. arizona.edutandfonline.com This widespread dispersal created a global fallout signal that can be detected in various environmental archives, such as ice cores, sediments, and tree rings, providing a clear marker for the beginning of the Anthropocene epoch. dost.gov.ph
| Source | Estimated Release of ¹²⁹I (kg) | Primary Time Period |
| Atmospheric Nuclear Weapons Testing | 50 - 135 | 1950s - 1960s |
Discharges from Nuclear Fuel Reprocessing Facilities
The most significant source of anthropogenic ¹²⁹I in the environment is the discharge from nuclear fuel reprocessing plants. semanticscholar.orgcsic.es These facilities chemically process spent nuclear fuel to separate uranium and plutonium for reuse, and during this process, volatile radionuclides like ¹²⁹I are released. epa.gov
Major Global Release Sites and Historical Emission Trends
The two primary contributors to global ¹²⁹I discharges are the nuclear fuel reprocessing plants at Sellafield in the United Kingdom and La Hague in France. csic.estandfonline.com These two sites account for over 90% of the total global releases of ¹²⁹I. csic.es
Sellafield, UK: Operations began in the mid-20th century, with significant releases of ¹²⁹I occurring over its history. While early data is less complete, it is a major historical source. researchgate.net
La Hague, France: This facility has become the dominant source of ¹²⁹I releases, particularly since the 1990s. csic.esdtu.dk For instance, in 1997, La Hague was responsible for 75% of the combined emissions from it and Sellafield. irpa.net
Other Sites: Other reprocessing plants in the United States (e.g., Hanford, Savannah River), Russia (e.g., Mayak), Japan (e.g., Tokai), and Germany (e.g., Karlsruhe) have also contributed to the atmospheric and aquatic inventory of ¹²⁹I, though to a lesser extent than Sellafield and La Hague. dtu.dkdss.go.thtaylorandfrancis.com
Historical emission trends show a marked increase in ¹²⁹I discharges from the mid-20th century onwards, corresponding with the expansion of the nuclear industry. dss.go.th While atmospheric nuclear weapons testing contributed to the initial increase, continuous releases from reprocessing facilities have sustained and amplified the environmental inventory. dss.go.th Discharges from Sellafield and La Hague, both into the atmosphere and the ocean, have shown variability over the years, with a notable steep increase in marine discharges from La Hague starting around 1990. dtu.dkdss.go.th
Quantitative Contributions to Global Environmental Inventory
Nuclear fuel reprocessing facilities have released a substantial amount of ¹²⁹I into the environment, far exceeding contributions from natural production and nuclear accidents.
Table 1: Estimated ¹²⁹I Releases from Various Sources
| Source | Estimated Release (kg) | Time Period |
|---|---|---|
| Natural Pre-nuclear Inventory | ~230 kg | N/A |
| Atmospheric Nuclear Weapons Testing | 50 - 150 kg | 1945 - 1964 |
| Sellafield & La Hague (Cumulative) | ~1440 kg | Since operations began |
| Chernobyl Accident | ~1.3 - 6 kg | 1986 |
Data sourced from multiple scientific reports and publications. csic.esdss.go.thnih.gov
The discharges from Sellafield and La Hague alone have dwarfed other sources. csic.es For example, up to the year 2000, these two plants were responsible for over 95% of the ¹²⁹I inventory in the global ocean. csic.es The annual liquid discharges from these facilities increased significantly in the early 1990s, reaching up to 300 kg per year, with the La Hague facility being the primary contributor. csic.es At the La Hague facility, it is estimated that about 96% of the ¹²⁹I in the off-gas is discharged into the English Channel as a liquid effluent. mit.edu
Emissions from Nuclear Accidents and Operational Reactors
While routine operations of nuclear power plants release negligible amounts of ¹²⁹I, major accidents at these facilities can lead to significant, albeit smaller, releases compared to reprocessing plants. epa.gov
Case Studies of Significant Accidental Releases (e.g., Chernobyl, Fukushima-Daiichi)
Chernobyl, 1986: The catastrophic accident at the Chernobyl Nuclear Power Plant in Ukraine released a significant amount of radioactive material into the atmosphere. csic.es Estimates of the ¹²⁹I released vary, with some sources suggesting around 1.3 kg to 6 kg. csic.esdss.go.th This release contributed to a widespread, low-level contamination across Europe. uni-hannover.de The initial release contained highly volatile radionuclides, including iodine isotopes. us.es
Fukushima-Daiichi, 2011: The accident at the Fukushima-Daiichi Nuclear Power Plant in Japan, triggered by an earthquake and tsunami, also resulted in the release of ¹²⁹I. nih.govwikipedia.org An estimated total of about 1.2 kg (8.06 GBq) of ¹²⁹I was released, with approximately 2.35 GBq discharged directly into the sea and 1.09 GBq deposited into the sea from the atmosphere. nih.gov The accident led to significantly elevated ¹²⁹I concentrations in the surrounding marine environment and was detectable in precipitation far from the site. egu.eunih.govcopernicus.org
Long-Term Environmental Dispersal and Signature
The ¹²⁹I released from nuclear accidents has a distinct and lasting environmental signature. Due to its long half-life, it persists in the environment for millions of years, serving as a long-term tracer of the dispersal of radioactive contamination. epa.govnih.gov
Atmospheric Transport: Gaseous forms of ¹²⁹I, such as methyl iodide, can be transported over long distances in the troposphere. acs.org For example, ¹²⁹I from the Fukushima accident was detected in precipitation in Vancouver, Canada, within six days of the event. egu.eu Similarly, releases from European reprocessing plants have been detected in North America. acs.org
Marine Dispersal: ¹²⁹I discharged into the ocean is transported by marine currents, providing a unique tracer for oceanographic studies. semanticscholar.org The releases from Sellafield and La Hague have been tracked moving through the North Sea, into the Arctic Ocean, and beyond. tandfonline.com Following the Fukushima accident, elevated concentrations of ¹²⁹I were found mainly in the upper 100 meters of the water column near the plant. copernicus.org
Terrestrial Deposition and Cycling: Atmospheric ¹²⁹I is deposited onto terrestrial environments through wet and dry deposition. semanticscholar.org It tends to accumulate in the upper layers of soil, where it binds strongly to organic matter. semanticscholar.orgnih.gov This deposited ¹²⁹I can then enter the food chain. epa.gov The distinct isotopic ratio of ¹²⁹I to its stable counterpart, ¹²⁷I, in contaminated soils can be used retrospectively to reconstruct the deposition patterns of short-lived, more hazardous iodine isotopes like ¹³¹I from events like the Chernobyl accident. nih.govnih.gov The long-term signature of ¹²⁹I from accidents is characterized by its gradual incorporation into various environmental compartments, including soil, water, and biota, where it remains detectable for extended periods. iaea.org
Historical Context of Iodine-129 Research and Applications in Environmental Sciences
The scientific interest in ¹²⁹I as an environmental tracer began to emerge in the latter half of the 20th century, spurred by the increasing anthropogenic inputs that significantly altered its natural abundance.
The potential to use ¹²⁹I as an intrinsic tracer for the kinetics of natural iodine was discussed as early as 1962. semanticscholar.org The advent of sensitive analytical techniques, particularly Accelerator Mass Spectrometry (AMS) and Neutron Activation Analysis (NAA), has been crucial for measuring the low environmental concentrations of ¹²⁹I. core.ac.ukresearchgate.net
Over time, research has expanded to a wide range of applications:
Oceanography: The continuous, well-documented releases from European reprocessing plants have provided a large-scale tracer experiment, allowing scientists to study the circulation of water masses in the North Atlantic and Arctic Oceans. core.ac.uksemanticscholar.org
Hydrology: ¹²⁹I is used to trace the movement and determine the age of groundwater, providing insights into hydrological systems. researchgate.net
Atmospheric Science: The atmospheric transport of ¹²⁹I from point sources like reprocessing plants helps in understanding long-range atmospheric dispersal patterns. dss.go.thacs.org
Geochronology: The ¹²⁹I/¹²⁷I ratio has shown promise as a geochronometer for dating young geological and organic materials. nih.gov
Forensic Radioecology: Following nuclear accidents like Chernobyl, measurements of ¹²⁹I in soil have been used to retrospectively estimate the deposition of the short-lived and highly radiotoxic ¹³¹I. nih.gov
The study of ¹²⁹I has evolved from being a subject of radiological concern to a powerful tool in the environmental sciences, offering unique insights into a variety of Earth system processes. nih.govcore.ac.uk
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Iodine-129 |
| Iodine-127 |
| Iodine-131 |
| Uranium |
| Plutonium |
| Methyl iodide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29972-72-3 |
|---|---|
Molecular Formula |
I2 |
Molecular Weight |
257.80997 g/mol |
InChI |
InChI=1S/I2/c1-2/i1+2,2+2 |
InChI Key |
PNDPGZBMCMUPRI-XPULMUKRSA-N |
Isomeric SMILES |
[129I][129I] |
Canonical SMILES |
II |
Origin of Product |
United States |
Advanced Analytical Methodologies for Iodine 129 Quantification
Accelerator Mass Spectrometry (AMS) Techniques
Accelerator Mass Spectrometry (AMS) stands as the most sensitive analytical technique for the quantification of long-lived radionuclides, including Iodine-129 (¹²⁹I). asu.eduihep.ac.cn Its application has revolutionized the measurement of ¹²⁹I in environmental and geological samples, offering significantly higher sensitivity and precision compared to decay counting or conventional mass spectrometry. asu.edudtu.dk Unlike radiometric methods that measure the decay of ¹²⁹I, AMS directly counts the individual atoms of the isotope, allowing for the analysis of samples with extremely low concentrations. iaea.org This capability is crucial for applications in environmental monitoring, hydrogeological research, and nuclear safeguards verification. asu.edujaea.go.jp The technique's superiority over methods like Neutron Activation Analysis (NAA) is particularly evident for environmental samples, as AMS provides shorter processing times, higher precision, and can measure much lower isotopic ratios. jaea.go.jpjaea.go.jp
Optimization of AMS Systems for Enhanced ¹²⁹I Analysis
Continuous advancements in AMS technology focus on enhancing the sensitivity, precision, and efficiency of ¹²⁹I analysis. Optimization efforts target various aspects of the system, from the ion source to the final detector, with a primary goal of reducing background and improving ion transmission. xml-journal.net
The selection of an appropriate positive charge state for iodine ions after the stripper is critical for mitigating interferences. For example, when analyzing ¹²⁹I in a 5+ charge state (¹²⁹I⁵⁺), potential interfering ions include rhodium-103 (¹⁰³Rh⁴⁺) and chromium-52 (⁵²Cr²⁺), which have very close mass-to-charge ratios. jaea.go.jp Similarly, molecular interferences can pose a significant challenge. One such interference is the ²⁷Al¹⁶O⁺ molecule, which can mimic ¹²⁹I³⁺. researchgate.net The choice of a higher charge state is often beneficial as it requires a higher energy for the interfering ions to be produced, and the probability of molecular ions surviving the stripping process in a specific charge state is low. By carefully selecting the charge state and optimizing the accelerator's terminal voltage, these interferences can be effectively minimized. iaea.org
To physically separate the ¹²⁹I ions from the closely matched interfering ions that may pass the initial analysis stages, modern AMS systems employ high-resolution devices. These include:
High-Resolution Analyzing Magnets: These magnets provide superior separation of ions based on their momentum-to-charge ratio. jaea.go.jp
High-Energy Resolution Electrostatic Analyzers: These devices filter ions based on their energy-to-charge ratio, removing ions that may have the correct momentum but a different energy, which can occur from scattering events within the accelerator. jaea.go.jpiaea.org
Time-of-Flight (TOF) Detectors: A TOF setup measures the velocity of the ions, allowing for an additional layer of discrimination. By measuring the time it takes for an ion to travel a known distance, its mass can be precisely determined, clearly separating ¹²⁹I from any remaining interfering particles. jaea.go.jpnd.edu
The combination of these high-resolution components ensures that the final detector only counts true ¹²⁹I events, leading to a clean spectrum with minimal background. jaea.go.jpjaea.go.jp
The ongoing optimization of AMS systems has led to significant improvements in the detection capabilities for ¹²⁹I. The precision of measurements is enhanced by producing stable and high-intensity ion beams from the target material. This is often achieved by mixing the silver iodide sample with sufficient niobium powder to increase conductivity. jaea.go.jp Such improvements have pushed the detection limits for the ¹²⁹I/¹²⁷I isotopic ratio to as low as 1 x 10⁻¹⁴. iaea.orgxml-journal.net The detection limit for the absolute number of ¹²⁹I atoms in a sample has been reported to be as low as 1.0 x 10⁵ atoms. dtu.dkdtu.dk
| Parameter | Achieved Value | Reference |
|---|---|---|
| Isotopic Ratio (¹²⁹I/¹²⁷I) Detection Limit | 10⁻¹⁴ | jaea.go.jpxml-journal.net |
| Absolute Atom Detection Limit | 1.0 x 10⁵ atoms | dtu.dkdtu.dk |
| Measurement Precision | 0.4% | xml-journal.net |
| Ion Optical Transmission Efficiency | >50% | xml-journal.net |
Diverse Sample Preparation Protocols for AMS Analysis
The accurate quantification of ¹²⁹I by AMS is highly dependent on the successful extraction and purification of iodine from the sample matrix. The final chemical form for AMS is typically silver iodide (AgI), which is pressed into a target holder. researchgate.net Various protocols have been developed to handle the diverse range of environmental and geological samples.
Water Samples: For natural water samples, a common method involves co-precipitation. This technique uses reagents like potassium persulfate (K₂S₂O₈) to decompose organic iodine compounds. dtu.dkdtu.dk The iodine is then co-precipitated as a mix of silver iodide and other silver compounds (e.g., AgCl, Ag₂SO₃, Ag₂SO₄). dtu.dkdtu.dk This method avoids the use of toxic organic solvents and can achieve iodine recovery rates higher than 80%. dtu.dkdtu.dk
Solid Samples (Soils, Sediments, Rocks): Iodine is typically extracted from solid materials using a combustion method in an oxygen atmosphere. researchgate.net The sample is heated, and the released iodine is trapped in an alkaline solution. Following this, iodine can be separated and purified through solvent extraction using reagents like carbon tetrachloride (CCl₄) or through precipitation as AgI. researchgate.netpnnl.gov
Biological and Organic Materials: For samples like resins or leaves, acid digestion with nitric acid (HNO₃) and perchloric acid (HClO₄) or combustion methods are employed to release the iodine. researchgate.net Subsequent purification can involve selective extraction using chromatographic resins followed by precipitation as AgI. researchgate.net
Regardless of the sample type, a known amount of stable ¹²⁷I is often added as a carrier to track the chemical yield throughout the preparation process. researchgate.net However, for ultra-low-level samples, carrier-free methods using co-precipitation have also been developed to avoid potential ¹²⁹I contamination from the carrier material itself. dtu.dkresearchgate.net
Chemical Separation Methods (e.g., Coprecipitation, Anion Exchange Chromatography)
Chemical separation is a critical step in many analytical procedures for ¹²⁹I to remove interfering elements and concentrate the analyte.
| Coprecipitation Method Summary | |
| Technique | Carrier-free AgI-AgCl coprecipitation acs.org |
| Application | Seawater and other aqueous samples acs.org |
| Reagents | AgNO₃, NaHSO₃ acs.orgnih.gov |
| Separation Efficiency | >95% for iodide nih.gov |
| Overall Recovery | >70% nih.gov |
Anion Exchange Chromatography: This technique separates ions based on their affinity to an ion exchange resin. For ¹²⁹I analysis, iodine in the sample is typically converted to the iodide form and then absorbed by an anion exchange resin, such as AG1-X8 or DOWEX 1-X8. dtu.dkiaea.org The absorbed iodide is then eluted from the resin using a suitable eluent, like a nitrate solution. dtu.dk This method is effective for separating iodine from matrix elements in water samples. dtu.dk For solid samples, after a leaching or fusion step, the resulting solution can be passed through an anion exchange column to capture the iodide. econference.io The recovery rate for the anionic exchange separation method has been reported to be 86.4 ± 1.6%. econference.io
| Anion Exchange Chromatography Summary | |
| Resin Types | AG1-X8, DOWEX 1-X8 dtu.dkiaea.org |
| Application | Water and digested solid samples dtu.dkeconference.io |
| Process | Iodide absorption onto resin and subsequent elution dtu.dk |
| Reported Recovery Rate | 86.4 ± 1.6% econference.io |
Direct Measurement Approaches without Extensive Chemical Separation
Recent advancements in analytical instrumentation have enabled the direct measurement of ¹²⁹I with minimal or no chemical separation, significantly improving sample throughput.
Tandem inductively coupled plasma mass spectrometry (ICP-MS/MS) has shown great potential for the direct analysis of various radionuclides, including ¹²⁹I. rsc.org This technique can effectively remove isobaric interferences online, which are atoms of other elements that have the same mass as ¹²⁹I. rsc.org By using a customized instrument setup, multiple radionuclides can be measured in a single run, with a measurement time of approximately seven minutes per sample. rsc.org While longer-lived radionuclides like ¹²⁹I can often be measured directly, shorter-lived ones may still require some form of separation and pre-concentration. rsc.org Another direct approach involves the use of isotope dilution analysis with ICP-MS, where a known amount of ¹²⁹I is added to the sample to determine the concentration of urinary iodine. nih.gov
Pyrohydrolysis for Efficient Iodine Extraction from Solid Matrices
For solid environmental samples such as soil, sediment, and biological materials, extracting iodine is a challenging but essential first step. Pyrohydrolysis is a widely used and effective method for this purpose. iaea.orgresearchgate.net The sample is heated to a high temperature (around 525 °C to over 800 °C) in a stream of gas, causing the iodine to volatilize. researchgate.netcore.ac.uk The released iodine is then trapped in an alkaline solution. iaea.orgresearchgate.net
To enhance the combustion process, an oxidizing agent like vanadium pentoxide (V₂O₅) can be mixed with the sample. iaea.org The recovery of iodine can be influenced by factors such as the combustion temperature and the gas flow rate. researchgate.net Studies have shown that pyrohydrolysis can achieve iodine recoveries of 85% to 95%. iaea.org
| Pyrohydrolysis Parameters and Recovery | |
| Temperature Range | 525 °C - >800 °C researchgate.netcore.ac.uk |
| Oxidizing Agent | Vanadium pentoxide (V₂O₅) iaea.org |
| Trapping Solution | Alkaline solution (e.g., NaOH, TMAH) iaea.org |
| Reported Recovery | 85% - 95% iaea.org |
Complementary Analytical Techniques for Iodine Isotopic Studies
A comprehensive understanding of iodine isotopes in a sample often requires the use of multiple analytical techniques to measure both the radioactive ¹²⁹I and the stable ¹²⁷I.
Radiochemical Neutron Activation Analysis (RNAA) for ¹²⁹I
Radiochemical Neutron Activation Analysis (RNAA) is a highly sensitive method for the determination of ¹²⁹I. chem-soc.sinih.gov In this technique, the sample is irradiated with neutrons, which causes ¹²⁹I to capture a neutron and become ¹³⁰I, a short-lived radioisotope. The gamma rays emitted during the decay of ¹³⁰I are then measured to quantify the original amount of ¹²⁹I. researchgate.net Due to the very low concentrations of ¹²⁹I in many environmental samples, a pre-concentration step is usually necessary. chem-soc.si This can involve techniques like alkaline fusion for sample decomposition, followed by extraction and adsorption of iodine onto activated charcoal. researchgate.net RNAA is sensitive enough to determine ¹²⁹I in environmental samples with ¹²⁹I/¹²⁷I ratios in the range of 10⁻¹⁰ to 10⁻¹². chem-soc.si
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Stable Iodine (¹²⁷I)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the analysis of stable elements, including ¹²⁷I. osti.gov It offers high selectivity, sensitivity, and accuracy, with low detection limits. semanticscholar.org The sample is introduced into a high-temperature plasma, which ionizes the atoms. The resulting ions are then separated based on their mass-to-charge ratio and detected. For ¹²⁷I analysis, ICP-MS can be used on a variety of sample types, including water, soil, and biological materials. osti.govthermofisher.com While ¹²⁷I is generally free from significant polyatomic or isobaric interferences, using a collision/reaction cell can help to reduce potential interferences and lower detection limits. thermofisher.com
Interlaboratory Comparison and Quality Assurance in ¹²⁹I Measurement
Ensuring the accuracy and comparability of ¹²⁹I data from different laboratories is paramount. Interlaboratory comparison programs play a vital role in quality assurance. researchgate.net In these programs, identical or similar samples are distributed to multiple laboratories for analysis. The results are then compared to assess the performance of each laboratory and the analytical methods used.
For instance, in one phase of an ¹²⁹I Accelerator Mass Spectrometry (AMS) interlaboratory comparison, three different laboratories prepared silver iodide (AgI) from two environmental samples using their own distinct chemical preparation methods. researchgate.net These prepared samples were then distributed to participating AMS facilities for the measurement of the ¹²⁹I/¹²⁷I ratio. researchgate.net Such comparisons help to identify potential biases in different analytical procedures and work towards harmonized and reliable ¹²⁹I measurements. The use of certified reference materials (CRMs) is also crucial for method validation and long-term quality control. rsc.orgiaea.org
Environmental Transport, Cycling, and Geochemical Behavior of Iodine 129
Global Biogeochemical Cycling of Iodine
The biogeochemical cycle of iodine is complex, involving exchanges between major environmental reservoirs and transformations between various chemical forms. nih.gov Anthropogenic ¹²⁹I, once released, participates fully in this cycle, making its behavior intrinsically linked to that of stable iodine. scispace.com
The movement of ¹²⁹I through the Earth's systems is a dynamic process of exchange between four main compartments:
Atmosphere-Hydrosphere Exchange: The ocean is a primary driver of the global iodine cycle. Iodine is volatilized from the sea surface into the atmosphere, predominantly as organic compounds like methyl iodide and, to a lesser extent, as molecular iodine. cdc.govnih.gov Large quantities of ¹²⁹I have been released from European reprocessing plants at Sellafield (UK) and La Hague (France) directly into the marine environment, contaminating the North Sea, English Channel, and beyond. taylorandfrancis.comirpa.net This marine ¹²⁹I can then enter the atmosphere through volatilization. confex.com Conversely, atmospheric ¹²⁹I is returned to the hydrosphere through wet and dry deposition. iaea.org
Atmosphere-Geosphere/Terrestrial Biosphere Exchange: Atmospheric ¹²⁹I is deposited onto soils, vegetation, and other terrestrial surfaces. cdc.gov From the soil, it can be re-volatilized back into the atmosphere. researchgate.net This process is significantly influenced by microbial activities; fungi, plants, and bacteria in terrestrial soils can produce volatile methyl iodide, contributing to its atmospheric budget. scispace.comresearchgate.net
Hydrosphere-Geosphere/Biosphere Exchange: Iodine in surface waters is taken up by aquatic organisms and can be incorporated into sediments. dtu.dkresearchgate.net Rivers and runoff transport ¹²⁹I from terrestrial landscapes to the oceans, linking the land and sea compartments. researchgate.net Microbial processes are crucial in both marine and terrestrial systems, mediating redox transformations between inorganic iodine species (e.g., iodide and iodate) and the formation of organo-iodine compounds. nih.govresearchgate.net
The vast natural reservoir of stable iodine, ¹²⁷I, significantly influences the distribution and measurement of anthropogenic ¹²⁹I. The environmental behavior of ¹²⁹I is often characterized by the ¹²⁹I/¹²⁷I atomic ratio. In the pre-nuclear era, this ratio was naturally very low, around 1.5 x 10⁻¹². dtu.dk
Nuclear activities have dramatically increased this ratio in the environment, particularly in the Northern Hemisphere. dtu.dkresearchgate.net The large background mass of ¹²⁷I in compartments like the ocean acts as a diluent for the relatively small mass of released ¹²⁹I. By measuring the ¹²⁹I/¹²⁷I ratio, scientists can effectively trace the pathways of anthropogenic ¹²⁹I and distinguish it from the natural background. dss.go.th For example, ¹²⁹I/¹²⁷I ratios in the North Sea and English Channel have been elevated to values of 10⁻⁸–10⁻⁵, while terrestrial samples near reprocessing plants can reach ratios of 10⁻⁶–10⁻⁴, starkly contrasting with the pre-nuclear baseline. dtu.dkirpa.net
| Compartment/Location | Typical ¹²⁹I/¹²⁷I Ratio | Reference |
|---|---|---|
| Pre-Nuclear Hydrosphere | ~1.5 x 10⁻¹² | dtu.dk |
| Natural Atmosphere/Surface | 10⁻¹⁵ to 10⁻¹² | cdc.gov |
| U.S. Rainwater (post-nuclear) | ~2.1 x 10⁻⁹ | dss.go.th |
| North Sea / English Channel | 10⁻⁸ to 10⁻⁵ | dtu.dkirpa.net |
| Terrestrial Environment (near reprocessing plants) | 10⁻⁶ to 10⁻⁴ | dtu.dk |
Atmospheric Transport and Deposition Processes
Once volatilized or directly released into the atmosphere, ¹²⁹I is subject to global transport and eventual removal through deposition. Its chemical form and prevailing meteorological conditions govern its atmospheric residence time and dispersal patterns.
Gaseous releases from nuclear facilities are the primary source of atmospheric ¹²⁹I. dss.go.th The dominant chemical form for long-range transport is believed to be organic gases like methyl iodide, which have a sufficiently long atmospheric residence time to allow for widespread distribution. dss.go.th
Global circulation patterns are key to its dispersal:
Westerlies: The prevailing westerly winds are the main driver for the transport of ¹²⁹I released from European reprocessing plants eastward across the Northern Hemisphere. dss.go.th This has resulted in detectable signals in North America, with ¹²⁹I/¹²⁷I ratios in U.S. rainwater being significantly higher than in seawater, indicating atmospheric transport as the source. dss.go.th
Monsoons: Regional patterns also play a critical role. The Indian summer monsoon has been identified as a crucial mechanism for transporting airborne ¹²⁹I from sources in South Asia to the interior of the southern Tibetan Plateau. acs.org
This long-range transport has led to a global distribution of ¹²⁹I, with the highest concentrations found in the mid-latitudes of the Northern Hemisphere. researchgate.net
Iodine-129 is removed from the atmosphere by two primary mechanisms:
Wet Deposition: This involves the scavenging of ¹²⁹I from the atmosphere by precipitation (rain, snow). It is a particularly dominant removal process for iodine in particulate form. nih.gov Studies measuring ¹²⁹I in rainwater have quantified deposition rates. For instance, in Seville, Spain, typical ¹²⁹I concentrations in rain ranged from 4.7 x 10⁷ to 4.97 x 10⁹ atoms/liter, with daily depositions on the order of 10⁸–10¹⁰ atoms/m². nih.gov The rate of precipitation is a key factor influencing the amount of wet deposition. nih.gov
Dry Deposition: This is the removal of gaseous and particulate ¹²⁹I from the air in the absence of precipitation, through direct contact with and uptake by surfaces like vegetation, soil, and water. iaea.org Dry deposition is an important pathway for gaseous forms, including elemental iodine and methyl iodide. iaea.orgnih.gov
The combined effect of these processes is evident in studies comparing deposition in open fields versus under a forest canopy ("through-fall"). Deposition rates are significantly higher in through-fall, reflecting the additional capture of dry-deposited iodine by foliage, which is then washed off by rain. irpa.net
| Location Type | Precipitation Type | Mean Annual ¹²⁹I Deposition (mBq m⁻² a⁻¹) | Reference |
|---|---|---|---|
| Inland | Open-field (Wet Deposition) | 3.1 | irpa.net |
| Inland | Through-falling (Wet + Dry Deposition) | 12.2 | irpa.net |
| Coastal (Norderney) | Open-field | 10.4 | irpa.net |
Atmospheric ¹²⁹I concentrations and subsequent fallout exhibit significant variability in both space and time.
Spatial Variability: There is a clear global gradient, with the highest concentrations of anthropogenic ¹²⁹I found in the mid-latitudes of the Northern Hemisphere, corresponding to the location of the main emission sources. researchgate.net Levels decrease towards the equator and are considerably lower in the Southern Hemisphere. dtu.dk On a regional scale, concentrations decrease with distance from reprocessing facilities. dss.go.thresearchgate.net
Temporal Variability: Seasonal variations in atmospheric transport and sources lead to fluctuating concentrations. For example, measurements in northern Japan show higher gaseous and particulate ¹²⁹I concentrations during the winter and lower levels in the summer. jaea.go.jp This is the opposite of the trend observed in North American rainwater, where concentrations peak in the summer, highlighting the complex interplay of sources and transport pathways. jaea.go.jp Short-term, high-magnitude spikes in local fallout can occur following nuclear accidents. After the Fukushima Daiichi accident, ¹²⁹I concentrations in precipitation over Vancouver, Canada, increased by 5 to 15 times within 6-10 days before returning to background levels. egu.eu
Hydrospheric Distribution and Dynamics of Iodine-129
Iodine-129 (¹²⁹I), a long-lived radioisotope with a half-life of 15.7 million years, serves as a significant tracer for oceanic and hydrospheric processes. researchgate.netwikipedia.orgtaylorandfrancis.com While it occurs naturally through cosmic ray interactions with atmospheric xenon and spontaneous fission of uranium, its environmental inventory has been overwhelmingly dominated by anthropogenic releases since the mid-20th century. wikipedia.orgtaylorandfrancis.comdss.go.th The primary sources of this increase are nuclear weapons testing and, more significantly, liquid and gaseous discharges from nuclear fuel reprocessing plants, particularly those at Sellafield (U.K.) and La Hague (France). researchgate.nettaylorandfrancis.comtandfonline.com These releases have elevated the concentration of ¹²⁹I in surface water reservoirs by several orders of magnitude above pre-anthropogenic levels, making it an invaluable tool for tracking water mass movements and environmental transport pathways. researchgate.netarizona.eduresearchgate.net
Marine Environmental Transport and Circulation
The vast majority of anthropogenic ¹²⁹I resides in the marine environment, where its distribution is governed by the complex interplay of ocean currents, mixing processes, and biogeochemical cycling. researchgate.net Its high solubility and long residence time in the ocean, estimated at around 300,000 years, make it a conservative tracer for large-scale circulation patterns. nih.gov
The most significant anthropogenic sources of ¹²⁹I to the marine environment are the European nuclear fuel reprocessing facilities at Sellafield and La Hague. researchgate.nettaylorandfrancis.comtandfonline.com Liquid discharges from these plants have created a distinct plume of elevated ¹²⁹I concentrations in the North-East Atlantic. Ocean currents are the primary drivers for the dispersal of this plume. The Norwegian Coastal Current transports ¹²⁹I northward into the Nordic Seas and the Arctic Ocean. awi.deresearchgate.net This has resulted in ¹²⁹I concentrations in the North Atlantic and Arctic Oceans that are orders of magnitude higher than in other regions. researchgate.net
This current-driven transport has been extensively studied to map oceanic circulation pathways. For instance, ¹²⁹I released from the European plants has been tracked on a 15,000 km journey, flowing into the Arctic Ocean and then southward towards Bermuda, providing a high-accuracy mapping of these currents. fairgaze.com Numerical models simulating the discharges from Sellafield and La Hague have shown a fast transport and a large inventory of anthropogenic ¹²⁹I in the Arctic and North Atlantic Oceans. nih.gov Time-series measurements in the Arctic have determined transit times from the North Sea to be 1–4 years to the Barents Sea, 3–6 years to the Kara Sea, and 9–12 years to the North Pole. researchgate.net
In the Pacific Ocean, ¹²⁹I levels were historically influenced by nuclear weapons testing. arizona.eduusgs.gov More recently, the Fukushima Daiichi Nuclear Power Plant accident in 2011 released a significant amount of ¹²⁹I into the western North Pacific, creating a new tracer signal in the region. researchgate.netacs.orgnih.gov Studies following the accident observed significantly elevated ¹²⁹I concentrations in surface waters offshore Fukushima, which are being used to investigate water circulation in the northwestern Pacific Ocean. acs.orgnih.gov
Table 1: Surface Water ¹²⁹I Concentrations in Various Ocean Basins
| Ocean Basin/Region | Reported ¹²⁹I Concentration (atoms/L) | Primary Sources/Notes |
| North Atlantic (near Europe) | Up to 4.7 x 10¹¹ | Discharges from Sellafield and La Hague reprocessing plants. researchgate.net |
| Arctic Ocean | 80 x 10⁷ (at 300-800m depth) | Transport from the North Atlantic via ocean currents. researchgate.net |
| Chukchi and Bering Seas | 0.89–5.03 x 10⁷ | Considered fallout level; no significant increase from Atlantic inflow observed in some studies. tandfonline.com |
| North Pacific (pre-Fukushima) | ~13-14 x 10⁷ | Primarily from global fallout from nuclear weapons testing. researchgate.net |
| Western North Pacific (post-Fukushima) | Atomic ratios up to 2.2 × 10⁻⁹ (40 km offshore) | Direct liquid discharges and atmospheric deposition from the Fukushima NPP accident. acs.orgnih.gov |
| Antarctic Seas | 3-5 orders of magnitude lower than Arctic | Lowest concentrations observed globally, reflecting limited transport from northern hemisphere sources. researchgate.net |
The vertical distribution of ¹²⁹I in the ocean water column provides insights into mixing processes and the rate of transport from the surface to the deep ocean. In many regions, vertical profiles show the highest concentrations in the surface or subsurface layers, with a general decrease with depth. researchgate.net
In the Arctic Ocean, for example, depth profiles reveal a sharp decline in ¹²⁹I concentration from the surface down to about 300-500 meters, followed by a more gradual decrease to the bottom. researchgate.net This distribution reflects the input of ¹²⁹I-labeled Atlantic water at the surface and intermediate depths. researchgate.net The exponentially decreasing levels with depth in some parts of the Pacific suggest that the primary mechanism for vertical dispersion into the deep ocean is slow diffusion, indicating that deep waters have not been significantly contaminated by the more recent surface inputs. researchgate.net
The total oceanic inventory of anthropogenic ¹²⁹I is estimated to be approximately 7,310 kg, with the majority stored in the North Atlantic and Arctic Oceans. researchgate.net The development of the deep ocean inventory is a slow process, governed by large-scale ocean ventilation and thermohaline circulation. The penetration of the anthropogenic ¹²⁹I signal into the deep ocean is a key area of research, as it helps to quantify the timescales of these fundamental oceanographic processes. The use of ¹²⁹I as a tracer helps to understand the transport of other substances, including greenhouse gases like carbon dioxide, from the atmosphere into the deep ocean. fairgaze.com
Reconstructing the history of ¹²⁹I concentrations in the marine environment is crucial for understanding changes in ocean circulation and the impact of anthropogenic activities over time. Time-series data can be obtained through direct, repeated measurements of seawater or through the analysis of environmental archives that incorporate iodine from the surrounding water into their structures.
Seaweed (Marine Algae): Certain species of seaweed are known to accumulate iodine, and their tissues can reflect the ¹²⁹I levels of the coastal waters in which they grow. arizona.eduresearchgate.net Time-series studies using seaweed have successfully traced the transport of ¹²⁹I from European reprocessing plants along the coasts of Europe and into the Arctic. researchgate.net
Corals: The skeletons of corals incorporate trace elements from seawater as they grow, creating a chronological record of environmental conditions. Analysis of ¹²⁹I in coral cores provides high-resolution historical data on its concentration in surface waters. usgs.govresearchgate.net Coral records from the Pacific Ocean have been used to reconstruct the history of ¹²⁹I inputs from nuclear weapons testing in the 1950s and 1960s. arizona.eduusgs.gov For example, a coral from Guam showed distinct peaks in ¹²⁹I in 1955 and 1959, corresponding to specific nuclear test series in the Marshall Islands. usgs.gov Similarly, corals from the Philippines recorded a peak in 1962, coinciding with the year of maximum ¹²⁹I release from atmospheric bomb testing, offering a new potential time marker for geochronology. nih.gov
These archives provide invaluable data for validating ocean circulation models and understanding the pathways and rates of radionuclide transport through marine ecosystems. researchgate.net
Freshwater Systems: Rivers, Lakes, and Runoff
While the ocean is the largest reservoir of anthropogenic ¹²⁹I, freshwater systems also receive inputs and play a role in its transport from terrestrial environments to the sea.
The primary mechanism for the widespread distribution of ¹²⁹I into freshwater systems is atmospheric deposition. iaea.org Gaseous releases from nuclear fuel reprocessing facilities are transported long distances in the atmosphere before being deposited onto land and water surfaces via precipitation and dry deposition. dss.go.th This results in a global distribution of anthropogenic ¹²⁹I, with the highest concentrations found in the mid-latitudes of the Northern Hemisphere, reflecting the location of the major emission sources. researchgate.net
Once deposited in a drainage basin, ¹²⁹I is transported through rivers, lakes, and groundwater. Studies of river systems demonstrate the complex processes that control its fate. For example, in the Mississippi River, ¹²⁹I concentrations have been shown to have a strong inverse correlation with river flow rate. acs.org This is explained by higher, rainwater-dominated ratios at low flow, which are then diluted by increased inputs of stable iodine (¹²⁷I) from soil weathering during periods of higher flow. acs.org
Direct discharges can also be a significant local source. Around the Rokkasho reprocessing plant in Japan, elevated levels of ¹²⁹I were measured in a nearby brackish lake and river water following atmospheric and liquid releases during test operations. oup.comoup.com The concentrations in these semi-enclosed water bodies were higher than in the open coastal sea, where discharges were more rapidly diluted. oup.com
Table 2: ¹²⁹I Concentrations in Selected Freshwater Systems
| Freshwater System | Reported ¹²⁹I Concentration / Ratio | Notes on Input and Distribution |
| Global Rivers and Lakes (average) | ~0.1 x 10⁷ atoms/L (post-nuclear era) | Primarily from atmospheric deposition of reprocessing emissions. researchgate.net |
| Mississippi River | ¹²⁹I/¹²⁷I ratios inversely correlated with flow rate | Balance between atmospheric deposition (higher ratio) and soil weathering (lower ratio) inputs. acs.org |
| River near Rokkasho, Japan | 21 to 220 nBq/L (¹²⁹I/¹²⁷I up to 9.5 x 10⁻⁹) | Influenced by atmospheric discharge from the nearby reprocessing plant. oup.com |
| Lake near Rokkasho, Japan | 260 to 2900 nBq/L | Received inputs from various routes; concentrations higher than in open sea due to being a closed system. oup.com |
| Snake River Plain Aquifer, USA | Background: ~5.4 aCi/L | Background levels established from natural sources and global fallout, used to assess local contamination. usgs.gov |
Attenuation and Retention Processes within Lacustrine and Riverine Environments
The behavior of Iodine-129 (¹²⁹I) in surface water systems like lakes (lacustrine) and rivers (riverine) is governed by its interaction with sediments and organic matter. In lacustrine environments, studies of varved lake sediments reveal that the partitioning of anthropogenic ¹²⁹I is very similar to that of stable iodine (¹²⁷I). The dominant retention mechanism is binding with organic matter, with a negligible amount of iodine being associated with metal oxides dtu.dk. In one study of lake sediments, organically bound iodine was the predominant form, while the leachable fraction constituted only 5–6% of the total iodine dtu.dk. This indicates that lake sediments, particularly those rich in organic material, can act as a significant sink for ¹²⁹I.
In riverine environments, the dynamics are more complex and influenced by flowing water and fluctuating water tables. Organic-rich soils in floodplains and seeplines (areas where groundwater surfaces) can play a crucial role in attenuating ¹²⁹I migrating from groundwater towards a stream nrc.gov. The redox state of these areas is a key factor; oxic (oxygen-rich) conditions can promote sorption, making these zones a sink for ¹²⁹I. Conversely, anoxic (oxygen-poor) conditions may lead to desorption and remobilization, turning these areas into a source of ¹²⁹I to the surface water nrc.gov. Attenuation in river basin bottom sediments also depends heavily on the organic matter content and the redox state, which can be influenced by whether the basin is intermittently or perpetually saturated nrc.gov.
Groundwater Transport and Aquifer System Dynamics
Due to its high mobility in subsurface environments, ¹²⁹I is a significant contaminant of concern in groundwater systems at nuclear sites. Its transport is characterized by the formation of large, dilute plumes that can migrate over long distances.
Infiltration and Migration through Unsaturated and Saturated Soil/Rock Zones
The journey of ¹²⁹I from the surface to an aquifer begins with infiltration through the unsaturated (or vadose) zone. While some attenuation can occur in the organic-rich layers of topsoil, the underlying, organic-poor materials of the deep vadose and saturated zones typically have a low capacity for iodine sorption nrc.gov. This allows ¹²⁹I to travel long distances in relatively short times within these compartments nrc.gov.
The mobility of ¹²⁹I differs between these zones. Attenuation is generally higher in the unsaturated zone compared to the saturated zone, particularly under oxic conditions. However, the vast volume of the saturated zone means that it remains the primary pathway for long-distance transport nrc.gov. Once ¹²⁹I reaches the saturated zone, it moves with the groundwater flow, a process known as advection, while also spreading out due to dispersion.
Characterization of ¹²⁹I Plume Development and Transport Mechanisms
Discharges of ¹²⁹I into the subsurface have resulted in the formation of extensive groundwater plumes at sites like the Hanford Site in Washington State. These plumes are typically large in area but dilute in concentration.
Interactive Table: Characteristics of ¹²⁹I Groundwater Plumes at the Hanford Site
| Characteristic | Value / Description | Source |
| Location | Hanford Site Central Plateau (200 East & 200 West Areas) | researchgate.net |
| Combined Plume Area | ~64 km² | researchgate.net |
| Max Concentration (200 West) | up to 22.8 pCi/L | researchgate.net |
| Max Concentration (200 East) | ~10 pCi/L | researchgate.net |
| Primary Transport Mechanisms | Advection and Dispersion | hanford.gov |
| Predominant Iodine Species | Iodate (B108269) (IO₃⁻) | researchgate.netunt.edu |
Geospheric Behavior and Retention Mechanisms
The interaction of ¹²⁹I with solid geological materials like soils and sediments is the primary mechanism for its retention in the geosphere. These interactions, primarily adsorption and desorption, are controlled by a variety of physicochemical properties of both the iodine species and the solid media.
Soil and Sediment Interactions
The retention of ¹²⁹I in soils and sediments is a key factor in retarding its migration to groundwater and surface water. The extent of this retention is highly variable and depends on the specific properties of the soil or sediment.
Adsorption of iodine to soil and sediment particles is the main process that slows its movement. The strength of this adsorption is commonly quantified by the soil solid-liquid distribution coefficient (Kd). A higher Kd value indicates stronger binding and less mobility. This process is influenced by several key soil properties:
Soil Organic Matter (SOM): SOM is widely recognized as the most critical component for binding iodine in soils and sediments iaea.orgdtu.dkacs.org. Even in sediments with very low organic carbon concentrations (e.g., ≤0.2% at the Hanford Site), organic matter appears to control iodine binding acs.org. Both stable ¹²⁷I and radioactive ¹²⁹I are predominantly associated with the organic fraction of soil dtu.dkresearchgate.net.
Soil pH: The pH of the soil-water system has a significant impact on iodine sorption. Sorption tends to decrease with increasing pH nrc.gov. More acidic conditions generally favor higher sorption, particularly for iodate researchgate.net.
Oxides of Iron and Aluminum: In addition to organic matter, oxides and hydroxides of iron (e.g., ferrihydrite, goethite, hematite) and aluminum can also adsorb iodine, contributing to its retention in the mineral fraction of soils iaea.orgdtu.dk.
Iodine Speciation: The chemical form of iodine strongly influences its sorption behavior. Iodate (IO₃⁻) is generally more strongly sorbed to sediments than iodide (I⁻) unt.edunrc.govresearchgate.net. This is particularly true for iron oxides, which can enhance iodate sorption capacity acs.org. Desorption Kd values are often observed to be higher than adsorption Kd values, which may be due to the preferential sorption of more strongly binding species like iodate or organo-iodine nrc.gov.
Redox Conditions: The redox potential (a measure of the tendency to accept or lose electrons) can influence iodine speciation and mobility. For instance, organic-rich soils may act as sinks for ¹²⁹I under oxic conditions and sources under anoxic conditions nrc.gov.
Interactive Table: Soil/Sediment Distribution Coefficients (Kd) for Iodine
| Soil/Sediment Type | Iodine Species | Kd Range (mL/g or L/kg) | Conditions / Notes | Source |
| Sandy Soils | Iodine (general) | 0.01 to 85 | General literature review | usda.gov |
| Sandy Sediment | Iodide (I⁻) | 0.1 to 0.5 | Oxic conditions | usda.gov |
| Fine Sand | Iodide (I⁻) | 2.2 to 4.0 | 14-day equilibration | usda.gov |
| Fine Sand | Iodate (IO₃⁻) | 4.2 to 20 | 14-day equilibration | usda.gov |
| Hanford Sediment | Iodide (I⁻) | Low (specific value not given) | Much lower than for iodate | pnnl.gov |
| Chitin (organic material) | Iodide (I⁻) | ~74.9 | Potential remediation material | pnnl.gov |
| Clayey Soil (SRS) | Iodine (general) | 0.6 | Site-specific data | nrc.gov |
| Bentonite | Iodide (I⁻) | 0.36 to 2.9 | Dependent on solution ionic strength | radwaste-journal.ru |
| Ferrihydrite | Iodide (I⁻) | 0.2 to 31.6 | Near-neutral pH | radwaste-journal.ru |
Interactive Table: Influence of Soil Properties on Iodine Sorption
| Soil Property | Effect on Sorption | Explanation | Source |
| Organic Matter Content | Increases | Primary binding component for iodine, forming organo-iodine complexes. | iaea.orgdtu.dkacs.orgresearchgate.net |
| pH | Decreases with increasing pH | Sorption is generally higher in more acidic environments. | researchgate.netnrc.gov |
| Iron/Aluminum Oxides | Increases | Provide mineral surfaces for adsorption, particularly for iodate. | iaea.orgacs.org |
| Clay Content | Increases | Clay minerals like illite (B577164) can contribute to iodine retention. | radwaste-journal.ru |
Chemical Fractionation and Speciation of Iodine in Solid Matrices
The environmental behavior and bioavailability of Iodine-129 (¹²⁹I) are intrinsically linked to its chemical form, or speciation, in solid matrices like soil and sediment. researchgate.net Sequential extraction techniques are commonly employed to investigate the distribution of iodine among various fractions. dtu.dk Research consistently shows that a majority of iodine in soils and sediments is associated with organic matter, particularly humic substances such as humic and fulvic acids. dtu.dkdiva-portal.org For instance, studies on Danish soil and various sediments revealed that 42-60% of the total ¹²⁹I is associated with organic matter. diva-portal.org
Besides organic matter, a portion of iodine is adsorbed onto oxides and hydroxides of iron and manganese. dtu.dk The fraction of soluble iodine, which is more mobile, typically constitutes a minor part of the total iodine content and its concentration varies depending on soil chemistry. dtu.dk In the soil solution, ¹²⁹I can exist as iodide (I⁻), iodate (IO₃⁻), and bound to dissolved humic and fulvic acids, with the dominant species depending on the specific soil conditions. dtu.dk
The partitioning of ¹²⁹I and stable iodine (¹²⁷I) between different chemical forms is often similar, despite large concentration gradients of ¹²⁹I in the environment. dtu.dk However, empirical data have indicated different ¹²⁹I/¹²⁷I ratios for various chemical species in soil and water, suggesting that the speciation of anthropogenic ¹²⁹I differs from that of natural stable iodine. dtu.dk Soil pH plays a significant role in this fractionation; in soils with a pH below 5.0-5.5, iodine in the organic fraction tends to associate primarily with humic acid, whereas at a pH above 6, it is more commonly bound to fulvic acid. diva-portal.org
| Matrix Type | Fraction | Percentage of Total Iodine-129 | Key Factors |
|---|---|---|---|
| Danish Soil | Organic Matter (Humic/Fulvic Acids) | 42-60% | Soil pH influences association with humic vs. fulvic acid. diva-portal.org |
| Anoxic Marine Sediment (Norway) | Organic Matter | ~50% | Anoxic conditions may increase mobility compared to oxic conditions. diva-portal.org |
| Oxic Marine Sediment (Barents Sea) | Organic Matter | ~42% | - |
| General Soils/Sediments | Water Soluble | Minor Fraction (e.g., 5-6% in lake sediments) | Dependent on soil chemistry. dtu.dkdtu.dk |
| General Soils/Sediments | Bound to Metal Oxides (Fe, Mn) | Variable, generally minor | - dtu.dkdtu.dk |
Long-Term Accumulation and Mobility in Contaminated Soil Layers
Due to its long half-life of 15.7 million years, ¹²⁹I released from nuclear activities accumulates in the environment, particularly in the upper layers of soil. diva-portal.orgresearchgate.netresearchgate.net Studies of soil profiles provide critical data on the vertical distribution and downward migration of this radionuclide. Following the Fukushima Daiichi Nuclear Power Plant (FDNPP) accident, analysis of soil cores showed a clear enhancement of ¹²⁹I. iaea.org
Research conducted in Kawauchi village, 20 km from the FDNPP, estimated a ¹²⁹I inventory of 43.4 ± 2.7 mBq m⁻². iaea.org Temporal analysis of these soil cores revealed a downward transfer rate of the Fukushima-derived ¹²⁹I of about 1 cm per year. iaea.org Across various fields within 30 km of the plant, the inventory fraction within the top 5 cm of soil varied widely from 65-100%, with a median of 82%. iaea.org Similarly, the top 10 cm contained 82-100% of the ¹²⁹I inventory, with a median of 95%. iaea.org
| Location/Study Type | Parameter | Finding | Source |
|---|---|---|---|
| Fukushima (Kawauchi village) | Total Inventory | 43.4 ± 2.7 mBq m⁻² | iaea.org |
| Fukushima (within 30 km) | Inventory in Top 5 cm | 65-100% (Median: 82%) | iaea.org |
| Fukushima (within 30 km) | Inventory in Top 10 cm | 82-100% (Median: 95%) | iaea.org |
| Fukushima-derived ¹²⁹I | Downward Migration Rate | ~1 cm per year | iaea.org |
| Column Experiments | Mobility Process | High upward mobility via capillary action, enhanced by soil drying. | researchgate.netepa.gov |
Subsurface Transport in Deep Geological Formations
Iodine-129 is a radionuclide of significant concern in the safety assessments for deep geological repositories for nuclear waste. openaccessgovernment.orgwikipedia.org This concern stems from its long half-life and high mobility in the geosphere, which allows it to move relatively quickly through the subsurface environment. openaccessgovernment.orgwikipedia.org Clay formations are widely considered for hosting such repositories due to their low permeability and high capacity for radionuclide retention. sandia.gov
However, the transport of iodine in these formations is complex. As an anion, iodide (I⁻) is not expected to interact strongly with negatively charged clay surfaces. osti.gov Despite this, diffusion experiments in compacted clays (B1170129) have shown some retardation of iodide. osti.gov One proposed mechanism to explain this interaction is the formation of neutral ion pairs. For example, negatively charged iodide can pair with positively charged cations like sodium to form a neutral species that can more easily move into the clay's interlayer spaces. sandia.gov
Studies in the Callovian-Oxfordian (COx) clay rock in France found a natural iodine background of 1-5 mg/kg in the solid rock and 20-40 µg/L in the pore water. researchgate.net Surprisingly, most of this natural iodine was not associated with organic matter but was found in an inorganic form associated with carbonate minerals. researchgate.netoieau.fr This has significant implications for ¹²⁹I transport, as it suggests that under undisturbed far-field conditions, natural iodine may not be fully accessible for isotopic exchange with radioactive iodine, potentially reducing its retardation. oieau.fr Therefore, predicting the long-term fate of ¹²⁹I in deep geological formations requires a thorough understanding of these complex geochemical interactions with the host rock. sandia.gov
Biogeochemical Transformations Affecting Iodine Speciation and Environmental Mobility
Interconversion of Inorganic Iodine Species (Iodide, Iodate)
In aqueous environments, the mobility and fate of ¹²⁹I are largely governed by its speciation, primarily the interconversion between its reduced form, iodide (I⁻), and its oxidized form, iodate (IO₃⁻). nih.govnih.govroyalsocietypublishing.org Iodate is thermodynamically the more stable form in oxygenated waters. nih.govroyalsocietypublishing.org The transformation between these two species is influenced by several environmental parameters including pH, redox potential (Eh), and temperature. dtu.dk
While chemical oxidation of iodide to iodate in seawater is generally slow, the observed distributions of these species suggest that the process is predominantly biologically mediated. nih.govroyalsocietypublishing.org In the euphotic zone of the ocean, the reduction of iodate to iodide is linked to primary productivity, with the transformation occurring on timescales of days to weeks. nih.govroyalsocietypublishing.org Conversely, the oxidation of iodide to iodate has been associated with ammonium (B1175870) oxidation. nih.gov
Formation, Stability, and Environmental Role of Organically Associated Iodine
A significant fraction of ¹²⁹I in the environment becomes associated with natural organic matter, forming organo-iodine compounds. acs.org This association is a key process controlling the mobility and retention of radioiodine in soil and sediments. diva-portal.orgacs.org The formation of organo-iodine can render the radionuclide less mobile. tamu.edu
Studies have shown that under ambient environmental conditions, organo-iodine can be a major fraction of the total iodine in both dissolved and particulate phases. acs.org The particle-water partition coefficient (Kd) for organically bound iodine can be three orders of magnitude higher than that for iodide, indicating strong binding to organic carbon in sediments. acs.org
The volatilization of iodine from marine and terrestrial environments is a critical part of its global geochemical cycle, and this process largely involves organo-iodine compounds. zarmesh.comfao.org Species such as methyl iodide (CH₃I) are released into the atmosphere, contributing to the global transport of iodine. zarmesh.comacs.org The formation and stability of these organic compounds are influenced by factors like the amount of organic carbon available; at low iodide concentrations, a larger fraction may become organically bound, while at higher concentrations, the availability of organic matter can become a limiting factor. acs.org
Influence of Microbial Activity on Iodine Speciation, Sorption, and Volatilization
Microorganisms are fundamental drivers of iodine's biogeochemical cycle, mediating transformations that significantly affect the speciation, mobility, and fate of ¹²⁹I. nih.govjst.go.jpnih.govresearchgate.net Microbial processes are responsible for the volatilization, accumulation, oxidation, and reduction of iodine. nih.govjst.go.jp
Volatilization: A key microbial process is the methylation of iodide (I⁻) to form volatile methyl iodide (CH₃I). researchgate.netnih.govjst.go.jp This biovolatilization is carried out by a wide range of ubiquitous soil bacteria and is a major pathway for the transport of iodine from terrestrial and marine environments into the atmosphere. acs.orgnih.gov The presence of organic substrates like glucose can enhance this process. acs.orgnih.gov
Oxidation and Reduction: Microbes play a direct role in the interconversion of inorganic iodine species. Iodide-oxidizing bacteria can transform mobile iodide into molecular iodine (I₂) and other compounds. researchgate.netjst.go.jp Conversely, other bacteria, some with nitrate-reducing activity, can mediate the reduction of the less mobile iodate (IO₃⁻) back to iodide, thereby increasing its mobility. nih.govfrontiersin.org For example, in aerobic environments, microbially generated reducing conditions can cause the release of iodate that was previously sorbed to sediments. nih.govfrontiersin.org
Sorption and Accumulation: Some bacteria can accumulate iodide from their environment, concentrating it to levels thousands of times higher than the surrounding medium through active transport systems. researchgate.netjst.go.jp Furthermore, extracellular enzymes produced by bacteria can act as catalysts for iodine retention in soil. nih.govfrontiersin.org The formation of less mobile organo-iodine is also influenced by microbial activity, which can stimulate the oxidation of iodide, a necessary first step for its incorporation into organic matter. tamu.edu
| Microbial Process | Description | Key Microbial Group/Enzyme | Impact on ¹²⁹I Mobility |
|---|---|---|---|
| Volatilization (Methylation) | Conversion of iodide (I⁻) to volatile methyl iodide (CH₃I). acs.orgnih.gov | Wide variety of soil and marine bacteria. researchgate.netnih.gov | Increases mobility via atmospheric transport. |
| Oxidation | Oxidation of iodide (I⁻) to molecular iodine (I₂) or iodate (IO₃⁻). researchgate.netjst.go.jp | Iodide-oxidizing bacteria (e.g., Roseovarius sp.); extracellular oxidases. nih.govjst.go.jpfrontiersin.org | Can decrease mobility through sorption or formation of less mobile species. tamu.edu |
| Reduction | Reduction of iodate (IO₃⁻) to iodide (I⁻). nih.govfrontiersin.org | Bacteria with nitrate-reducing activity (e.g., Agrobacterium/Rhizobium related strains). nih.gov | Increases mobility. nih.govfrontiersin.org |
| Accumulation/Sorption | Active uptake and concentration of iodide within cells; enzymatic promotion of retention in soil. researchgate.netjst.go.jpfrontiersin.org | Iodide-accumulating bacteria (e.g., related to Arenibacter troitsensis). jst.go.jp | Decreases mobility by sequestering iodine in biomass or soil matrix. |
Impact of Redox Conditions on Iodine Chemical Form and Geochemical Mobility
The geochemical behavior and environmental transport of Iodine-129 (¹²⁹I), a long-lived fission product, are intricately linked to its chemical speciation, which is predominantly governed by the prevailing redox conditions of the surrounding environment. The mobility of ¹²⁹I in terrestrial and aquatic systems is largely dictated by its oxidation state, as different iodine species exhibit distinct sorption affinities to soils and sediments. The primary inorganic forms of iodine in the environment are iodide (I⁻) and iodate (IO₃⁻), and the transformation between these two species is a critical factor in determining the fate and transport of ¹²⁹I.
Under reducing (anoxic) conditions, characterized by low redox potentials (Eh), iodide is the thermodynamically favored species. Conversely, in oxidizing (oxic) environments with high redox potentials, the more oxidized form, iodate, predominates. The transition between these species can be influenced by various environmental factors, including pH, microbial activity, and the presence of minerals such as manganese and iron oxides.
The mobility of ¹²⁹I is significantly greater when it is in the form of iodide. Iodide is an anion that exhibits weak sorption to most common soil and sediment minerals, which are often negatively charged. As a result, iodide tends to travel at velocities close to that of groundwater, posing a greater risk for radionuclide migration from waste disposal sites.
In contrast, iodate generally displays a higher affinity for sorption to mineral surfaces, particularly iron and aluminum oxides and hydroxides. This increased sorption leads to a retardation of its movement relative to groundwater flow, effectively reducing its mobility in the subsurface.
A study conducted at the Savannah River Site investigated the spatial distributions and transformations of iodine species along a gradient in redox potential (ranging from 654 to 360 mV). nih.govosti.gov The findings revealed that in the more reducing zones, the majority of iodine (55-86%) existed as iodide. nih.govosti.gov As the groundwater moved into more oxidizing downstream areas, a portion of the iodide was transformed into iodate and organo-iodine. nih.govosti.gov This transformation was hypothesized to contribute to the removal of iodine from the groundwater due to the higher sorption coefficient (Kd) of iodate. nih.govosti.gov
The formation of organo-iodine compounds further complicates the geochemical behavior of ¹²⁹I. Iodine can become covalently bonded to natural organic matter (NOM), a process that can be influenced by both abiotic and biotic factors. osti.gov Under acidic conditions, abiotic iodination of soil organic matter can be significant, while microbial enzymatic processes may play a more dominant role under less acidic conditions. osti.gov The mobility of organo-iodine is complex; while some high-molecular-weight organo-iodine compounds can be sequestered in soils, more mobile, soluble organo-iodine species can also be formed, contributing to the transport of ¹²⁹I in groundwater. nih.govosti.govosti.gov
The stability of different iodine species as a function of both redox potential (Eh) and pH can be visualized using an Eh-pH diagram. Such diagrams illustrate the conditions under which iodide or iodate are the dominant species in an aqueous system. Generally, at the pH of most natural groundwaters (around 6 to 9), the transition from iodide to iodate occurs at moderately oxidizing conditions.
| Iodine Species | Redox Condition | Typical Sorption Coefficient (Kd) (mL/g) | Geochemical Mobility | Governing Factors |
|---|---|---|---|---|
| Iodide (I⁻) | Anoxic (Reducing) | Low (e.g., <1 - 5) | High | Low redox potential (Eh), presence of reducing agents (e.g., Fe(II), sulfides), microbial reduction of iodate. |
| Iodate (IO₃⁻) | Oxic (Oxidizing) | Higher than Iodide (e.g., 5 - 50+) | Low to Moderate | High redox potential (Eh), presence of oxidizing agents (e.g., Mn-oxides), microbial oxidation of iodide. |
| Organo-iodine | Variable | Variable (can be high for sequestered forms, low for mobile forms) | Variable (Complex) | Presence and nature of natural organic matter (NOM), microbial activity, pH. |
Research has also pointed to the role of specific minerals in mediating the redox transformation of iodine. For instance, manganese oxides have been shown to oxidize iodide to molecular iodine (I₂) and subsequently to iodate, particularly in the pH range of 5 to 7.5. nih.gov Conversely, under reducing conditions, both direct enzymatic reduction by bacteria and abiotic reduction by species like ferrous iron (Fe(II)) and sulfides can convert iodate back to the more mobile iodide form. usgs.gov
Applications of Iodine 129 As an Environmental Tracer and Geochronometer
Oceanographic and Hydrological Tracing Applications
The distinct isotopic signature of anthropogenic ¹²⁹I makes it an exceptional tracer for understanding the complex dynamics of marine and freshwater systems. Its mobility in aquatic environments allows scientists to track the pathways and timescales of water movement and contaminant transport. mit.edu
Tracing Water Mass Movement and Mixing in Marine and Freshwater Systems
Discharges from nuclear fuel reprocessing plants, primarily in Europe, have introduced a significant and well-documented source of ¹²⁹I into the North Atlantic Ocean. semanticscholar.orgresearchgate.net This deliberate release has enabled oceanographers to use ¹²⁹I as a transient tracer to study the circulation and mixing of water masses. researchgate.net By measuring the concentration of ¹²⁹I in seawater, researchers can track the movement of Atlantic and Pacific waters into the Arctic Ocean, providing valuable insights into oceanic circulation patterns. doaj.org The wide range of ¹²⁹I concentrations observed in different water masses highlights its utility in identifying their origins and deciphering complex mixing processes. doaj.org
In the East China Sea, the atomic ratios of ¹²⁹I to its stable isotope ¹²⁷I have been shown to vary with different water masses, with higher ratios observed in coastal regions and lower ratios offshore, allowing for the investigation of water mass exchange. researchgate.net The sluggish movement of water in the deeper parts of the North Pacific Ocean makes traditional hydrographic parameters less effective for assessing water mass formation and mixing. frontiersin.org In such cases, geochemical tracers like ¹²⁹I provide crucial information on the provenance and fate of different water masses. frontiersin.org
Investigating Subsurface Hydrological Flow Paths and Groundwater Residence Times
The introduction of anthropogenic ¹²⁹I into the atmosphere and its subsequent deposition onto the Earth's surface provides a tracer for investigating subsurface water movement. egu.eu Following events like the Fukushima Daiichi Nuclear Accident, elevated concentrations of ¹²⁹I in precipitation can be tracked as they infiltrate the soil and enter groundwater systems. egu.euegu.eu By monitoring the arrival of these ¹²⁹I plumes in wells, hydrologists can determine the time it takes for water to travel from the surface to the aquifer, known as the recharge time. egu.euegu.eu
For instance, in a study conducted in Vancouver, slight increases in groundwater ¹²⁹I concentrations were observed at times that corresponded with the expected recharge times after the Fukushima accident, suggesting that a fraction of the deposited ¹²⁹I was transported into the local groundwater. egu.eu This application is particularly useful in aquifers with coarse sediments where contaminants can be transported rapidly. egu.eu The temporal variations in ¹²⁹I concentrations in discharge waters have been shown to correlate with changes in the water sources, making it a promising hydrologic tracer, especially when used in conjunction with other stable and radioisotopes. nih.gov
Quantification of Anthropogenic Contaminant Dispersion and Attenuation in Aquatic Environments
Iodine-129 is a significant contaminant at former nuclear weapon production sites, such as the Hanford Site and Savannah River Site in the United States, where it has been released into the soil and groundwater. mit.eduwsu.edu Due to its high mobility in the environment, there is a concern for the contamination of drinking water sources. mit.eduwsu.edu Monitoring the distribution and concentration of ¹²⁹I in and around these sites is crucial for assessing current and future risks and for developing effective remediation strategies. wsu.edu
Studies at the Idaho National Laboratory have tracked the movement of ¹²⁹I in the eastern Snake River Plain aquifer following historical wastewater discharges. usgs.govusgs.gov Long-term monitoring has shown decreasing ¹²⁹I concentrations in many wells, attributed to the cessation of disposal and to dilution and dispersion within the aquifer. usgs.gov However, the complex fracture-flow dominated hydrology of the aquifer can lead to variable trends, highlighting the importance of ongoing monitoring. usgs.gov The analysis of ¹²⁹I in river systems, such as the Abukuma River following the Fukushima accident, provides insights into the mobility of this radionuclide compared to others like cesium-137 and helps in understanding its transport in both dissolved and suspended forms. jst.go.jp
Geochronological Applications
The long half-life of ¹²⁹I makes it a valuable tool for dating very old groundwater and other geological materials, extending the timescale of geochronological investigations beyond the reach of more common methods like radiocarbon dating. nih.goviaea.org
Groundwater Age Dating
Iodine-129 can be used to determine the age of groundwater, which is a critical factor for water resource management, as it indicates the renewability of the resource. wikipedia.orguottawa.ca Modern groundwaters, which are regularly recharged, can be sustainably developed, whereas the exploitation of ancient groundwaters is akin to mining a finite resource. uottawa.ca The increased levels of anthropogenic ¹²⁹I since the 1960s can be used to identify younger groundwaters. wikipedia.org Conversely, older groundwaters can be identified and dated based on the presence of natural ¹²⁹I or its decay product, xenon-129. wikipedia.org
Before the advent of nuclear activities, the ratio of ¹²⁹I to stable iodine (¹²⁷I) in the atmosphere was relatively constant. osti.govarizona.edu This pre-bomb atmospheric ratio serves as the initial value in groundwater recharge. osti.govarizona.edu As groundwater moves through an aquifer, its ¹²⁹I/I ratio changes due to contributions from three sources: the initial recharge water, iodine leached from the aquifer material, and in-situ production from the spontaneous fission of uranium in the surrounding rock. osti.govarizona.eduresearchgate.net By modeling these processes, the residence time, or age, of the groundwater can be determined for timescales up to 100 million years. osti.govresearchgate.net
This method has been successfully applied in various geological settings. For example, groundwater samples from the Great Artesian Basin in Australia were used to estimate the pre-bomb atmospheric ¹²⁹I/I ratio to be approximately 6 x 10⁻¹³. osti.govarizona.edu Studies of brines collected in and around Louisiana salt domes have demonstrated the utility of ¹²⁹I in determining the source and age of these deep, saline waters. osti.govarizona.edu The method yielded ages of 7 and 9 million years for two brine pockets within Jurassic salt formations and ages ranging from 32 to over 40 million years for oil-field brines in adjacent Miocene sands. osti.govarizona.edu
| Location | Water Type | Estimated Age | Reference |
| Great Artesian Basin, Australia | Groundwater | Up to 1 million years | osti.govarizona.edu |
| Louisiana Salt Domes | Brine in Jurassic Salt | 7 and 9 million years | osti.govarizona.edu |
| Louisiana Salt Domes | Oil-field Brine in Miocene Sands | 32 to >40 million years | osti.govarizona.edu |
Table 1. Examples of Groundwater and Brine Dating using Natural Iodine-129. This table provides examples of the application of Iodine-129 for dating old groundwaters and brines in different geological formations.
Dating of Young Groundwaters Using the Anthropogenic ¹²⁹I Signal
The mid-20th century marked a significant increase in the atmospheric concentration of ¹²⁹I due to nuclear weapons testing and, more substantially, releases from nuclear fuel reprocessing plants. This anthropogenic "bomb peak" created a distinct isotopic signature in precipitation that has since infiltrated into groundwater systems. This signal acts as a time marker, allowing scientists to date "young" groundwater, generally defined as water recharged within the last 50 to 60 years.
By measuring the ¹²⁹I concentration in groundwater, hydrologists can distinguish between waters that recharged before the nuclear era and those that have been replenished since. For instance, a study investigating the environmental fate of ¹²⁹I released from the Fukushima-Daiichi Nuclear Accident (FDNA) detected elevated concentrations in Vancouver, British Columbia precipitation within six days of the event. Subsequent sampling of local groundwater revealed slight increases in ¹²⁹I, corresponding with expected recharge times, indicating that a fraction of the FDNA-derived ¹²⁹I had infiltrated into the aquifer wikipedia.orgtaylorandfrancis.comegu.eu. This demonstrates the utility of the anthropogenic ¹²⁹I signal in tracing the movement and estimating the age of recently recharged groundwater.
Beyond simply identifying modern recharge, ¹²⁹I can also be used to trace the origin of salinity in groundwater. By analyzing the relationship between ¹²⁹I and chloride concentrations, researchers can differentiate between various sources of salinization, such as seawater intrusion, evaporated water, or contamination from wastewater.
Calibration and Validation with Other Isotopic Chronometers (e.g., ³⁶Cl, ⁸¹Kr, ³H/³He)
The reliability of ¹²⁹I as a groundwater dating tool is enhanced through calibration and validation with other well-established isotopic chronometers. Each of these dating methods has its own set of advantages and limitations, and a multi-tracer approach provides a more robust and comprehensive understanding of groundwater systems.
Chlorine-36 (³⁶Cl) , with a half-life of 301,000 years, is a cosmogenic radionuclide used for dating old groundwater. In studies of deep aquifers like the Great Artesian Basin in Australia, comparisons between ¹²⁹I, ³⁶Cl, and other tracers have been conducted. In some cases, initial ³⁶Cl concentrations are high enough to allow for dating based on radioactive decay, while in others, subsurface production dominates, making dating with ³⁶Cl not possible researchgate.netresearchgate.net.
Krypton-81 (⁸¹Kr) , a noble gas isotope with a half-life of 229,000 years, is an ideal tracer for dating paleogroundwater up to 1.3 million years old nih.gove3s-conferences.org. Its inert nature means it is less susceptible to chemical interactions within the aquifer. Studies have shown discrepancies between ¹²⁹I and ⁸¹Kr dating results, which can often be attributed to the in-situ release of iodine from marine organisms in sediments of various ages, highlighting the importance of understanding the geological context when applying ¹²⁹I dating nih.gov.
Tritium/Helium-3 (³H/³He) dating is a powerful method for dating young groundwater, typically up to about 50 years old. Tritium (³H), with a half-life of 12.3 years, was also released in large quantities during atmospheric nuclear testing. Its decay product, Helium-3 (³He), accumulates in the water over time. The ³H/³He ratio can provide a precise age for the water sample researchgate.netusgs.gov. Comparing ¹²⁹I data with ³H/³He ages can help to validate the timing of recent recharge events and understand mixing processes between young and old groundwater.
A comparative study in Japan highlighted the challenges and potential of multi-tracer dating. While ¹²⁹I dating initially showed large discrepancies with ⁸¹Kr and Helium-4 (⁴He) ages, researchers were able to reconcile the results by accounting for the in-situ release of iodine from marine sediments. This demonstrated that with careful consideration of the hydrogeological setting, a combination of these isotopic chronometers can provide a comprehensive and validated age profile of groundwater nih.gov.
Sedimentation Rate Determination in Marine and Lacustrine Environments
The anthropogenic ¹²⁹I released into the environment, primarily from nuclear fuel reprocessing plants in Europe such as Sellafield and La Hague, has been transported globally by ocean currents and atmospheric deposition. This has resulted in a distinct ¹²⁹I signature in marine and lacustrine sediments, which can be used to determine sedimentation rates.
The principle behind this application is similar to that of groundwater dating. The ¹²⁹I concentration profile in a sediment core reflects the history of its deposition. Peaks in ¹²⁹I concentration can be correlated with known periods of high discharge from reprocessing facilities. By dating these peaks, scientists can calculate the average rate at which sediment has accumulated over time.
For example, studies of sediment cores from the Baltic Sea have shown that the distribution of ¹²⁹I strongly relates to the liquid release records from the Sellafield and La Hague plants researchgate.net. While diagenetic processes can sometimes alter the original signal, the ¹²⁹I profile provides a valuable tool for relative dating and monitoring the sources of water and sediment in the region.
Application in Meteorite and Extraterrestrial Material Dating
The decay of ¹²⁹I to Xenon-129 (¹²⁹Xe) forms the basis of the Iodine-Xenon (I-Xe) chronometer, a method used to date events in the early solar system. In 1960, the discovery of an overabundance of ¹²⁹Xe in certain meteorites led to the inference that it was the decay product of now-extinct ¹²⁹I.
This isotope is primarily produced in supernova explosions. The relatively short half-life of ¹²⁹I, in astronomical terms, means that its presence in meteorites indicates that only a short time elapsed between the supernova that created the isotope and the solidification of the meteorites which trapped it. This has provided crucial evidence for the timeline of the early solar system, suggesting that events like the formation of chondrules, the accretion of planetesimals, and the metamorphism of parent bodies occurred within a few million years.
Measurements of ¹²⁹I in meteorites and lunar rocks have been conducted using tandem accelerator mass spectrometry. The sources of ¹²⁹I in these materials include cosmic ray secondary neutron reactions on Tellurium in meteorites and spallation on Barium and rare earth elements in lunar materials egu.eu. The I-Xe dating of magnetite from the Orgueil C1 chondrite, for example, has helped to tie the chronology of primitive meteorites to that of normal chondrites tdl.org.
Tracing Terrestrial Organic Matter Sources and Age Reconstruction
Iodine is a biophilic element, meaning it has a strong affinity for organic matter. This property makes ¹²⁹I an excellent tracer for the sources and age of terrestrial organic material in various geological settings. The ¹²⁹I system can be used for dating organic material over a range of up to 80 million years rsc.org.
Studies of shallow marine sediment cores have revealed the presence of iodine with ages up to 30 million years, despite the sediments themselves being much younger. This has been interpreted as evidence for the presence of fossil organic material derived from terrestrial sources rsc.org. By analyzing the ¹²⁹I/¹²⁷I ratio in these sediments, scientists can reconstruct the history of organic matter input from land to the marine environment.
Furthermore, the analysis of ¹²⁹I in pore fluids from gas hydrate-bearing sediments has shown iodine ages significantly older than the surrounding sediments. This suggests that the fluids, and the associated gas hydrates, formed at depth and migrated upwards, carrying with them the isotopic signature of the older organic source material rsc.org.
Characterization of Hydrocarbon Formation and Migration in Petroleum Geology
The strong association between iodine and organic matter makes the ¹²⁹I system a valuable tool in petroleum geology for tracing the origin and migration of hydrocarbons. Because iodine is almost exclusively derived from organic matter in sedimentary basins, it can serve as a proxy for the source of oil and gas.
In sedimentary basins where the likely source rocks are of Paleozoic age, the cosmogenic component of ¹²⁹I has decayed to undetectable levels. Therefore, any measured ¹²⁹I is of fissiogenic origin, produced by the spontaneous fission of Uranium-238 (²³⁸U) in the subsurface. The ¹²⁹I/¹²⁷I ratio in brines associated with hydrocarbon reservoirs can be compared to the ratios in potential source rocks to identify the origin of the hydrocarbons.
A study in the Anadarko Basin, Oklahoma, used this method to trace brine migration and identify the source of the exceptionally high iodine concentrations found in the brines. By comparing the ¹²⁹I/¹²⁷I ratios in the brines with those of potential source rocks, the Woodford Shale was identified as the most likely source. This allowed for the time of hydrocarbon expulsion to be constrained, providing valuable insights into the petroleum system of the basin e3s-conferences.orgresearchgate.net.
Nuclear Environmental Monitoring and Forensic Investigations
The anthropogenic production of ¹²⁹I, primarily from nuclear fuel reprocessing plants and to a lesser extent from nuclear accidents and weapons testing, has made it a key indicator for monitoring the environmental impact of nuclear activities. Its long half-life and mobility in the environment allow it to be used as a tracer for the transport and fate of radioactive contamination.
Following the Fukushima nuclear accident, ¹²⁹I was used as a sensitive tracer to monitor the radioactive plume in the Pacific Ocean. By measuring the ¹²⁹I/¹²⁷I isotopic ratios in seawater off the west coast of the USA, scientists were able to assess the impact of the accident at a great distance from the source nih.gov. Similarly, the fallout from the Chernobyl accident was traced using ¹²⁹I, with elevated levels measured in environmental samples across Europe.
Nuclear fuel reprocessing plants, such as those at Sellafield (UK) and La Hague (France), are the largest sources of anthropogenic ¹²⁹I in the environment. Routine monitoring of ¹²⁹I in various environmental compartments, including air, water, soil, and biota, around these facilities is crucial for assessing their environmental impact and ensuring regulatory compliance. The distinct isotopic signatures of releases from different plants can potentially be used in nuclear forensic investigations to determine the origin of undeclared nuclear activities or illicitly trafficked nuclear materials. While specific case studies in nuclear forensics involving ¹²⁹I are not widely published in open literature, the principles of using isotopic ratios for source attribution are well-established in the field. The analysis of ¹²⁹I in environmental samples can help to understand historical nuclear activities and their impact.
Table 1: Isotopic Chronometers Used for Groundwater Dating
| Isotope | Half-life | Dating Range | Principle |
|---|---|---|---|
| ¹²⁹I | 15.7 million years | Young (<60 years) and very old groundwater | Anthropogenic "bomb peak" for young groundwater; decay of natural ¹²⁹I for old groundwater. |
| ³⁶Cl | 301,000 years | Old groundwater | Decay of cosmogenic ³⁶Cl. |
| ⁸¹Kr | 229,000 years | Old groundwater (up to 1.3 million years) | Decay of cosmogenic ⁸¹Kr. |
| ³H/³He | 12.3 years (for ³H) | Young groundwater (<50 years) | Accumulation of ³He from the decay of anthropogenic ³H. |
Table 2: Applications of Iodine-129 in Environmental and Earth Sciences
| Application Area | Principle | Key Findings/Examples |
|---|---|---|
| Groundwater Dating | Tracing the anthropogenic ¹²⁹I signal from nuclear activities. | Dating of recent groundwater recharge; tracing Fukushima-derived ¹²⁹I into aquifers. |
| Sedimentation Rate Determination | Correlating ¹²⁹I peaks in sediment cores with known releases from nuclear reprocessing plants. | Determining sediment accumulation rates in the Baltic Sea. |
| Meteorite Dating | Using the I-Xe chronometer based on the decay of extinct ¹²⁹I to ¹²⁹Xe. | Dating early solar system events and the formation of meteorites. |
| Organic Matter Tracing | Utilizing the biophilic nature of iodine to trace the source and age of organic material. | Identifying fossil organic matter in marine sediments; tracing fluid migration in gas hydrate systems. |
| Petroleum Geology | Using fissiogenic ¹²⁹I to identify the source rocks of hydrocarbons. | Identifying the Woodford Shale as the source of hydrocarbons in the Anadarko Basin. |
| Nuclear Monitoring | Tracking the dispersal of ¹²⁹I from nuclear accidents and reprocessing plants. | Monitoring the Fukushima plume in the Pacific Ocean; assessing the environmental impact of Sellafield and La Hague. |
Source Identification and Attribution of Anthropogenic Nuclear Releases
The isotopic ratio of ¹²⁹I/¹²⁷I is a key identifier for the source of nuclear material in the environment. Different nuclear activities release ¹²⁹I with characteristic isotopic signatures. The primary sources of anthropogenic ¹²⁹I are nuclear fuel reprocessing plants, most notably the Sellafield facility in the UK and the La Hague facility in France. researchgate.net These facilities discharge ¹²⁹I into the marine and atmospheric environments, creating a strong and widespread signal. researchgate.net For instance, the ¹²⁹I released from these European plants is transported by oceanic currents into the North Atlantic and Arctic Oceans, and by atmospheric currents globally. researchgate.netieecas.cn
Nuclear weapons testing in the 1950s and 1960s also released significant quantities of ¹²⁹I into the atmosphere, creating a global fallout baseline. core.ac.ukwikipedia.org However, the continuous and large-scale releases from reprocessing plants have since become the dominant source of ¹²⁹I in the environment. wikipedia.org By analyzing the ¹²⁹I/¹²⁷I ratio in environmental archives such as soils, sediments, and ice cores, scientists can distinguish between these sources and track the dispersal of radioactive contamination.
Table 1: Isotopic Ratios of ¹²⁹I/¹²⁷I from Various Sources
| Source | Characteristic ¹²⁹I/¹²⁷I Ratio |
| Pre-nuclear era (natural) | ~1.5 x 10⁻¹² |
| Global Fallout (Weapons Testing) | 10⁻¹⁰ to 10⁻⁹ |
| Sellafield Reprocessing Plant | 10⁻⁸ to 10⁻⁶ |
| La Hague Reprocessing Plant | 10⁻⁸ to 10⁻⁶ |
Note: These are generalized ratios and can vary based on the specific location and time of measurement.
Reconstruction of Historical Radionuclide Deposition Patterns (e.g., ¹³¹I from Accidents)
A critical application of ¹²⁹I is the retrospective analysis of short-lived radionuclide deposition following nuclear accidents. Iodine-131 (¹³¹I), with a half-life of just 8.04 days, is a significant contributor to the radiation dose to the public in the immediate aftermath of a nuclear release, such as the Chernobyl and Fukushima Daiichi accidents. nih.govresearchgate.net Due to its rapid decay, direct measurement of ¹³¹I deposition is often incomplete, hindering accurate dose reconstruction for affected populations. nih.gov
Since ¹²⁹I is a co-fission product with ¹³¹I and they are chemically identical, the long-lived ¹²⁹I acts as a reliable proxy for its short-lived counterpart. researchgate.net By measuring the concentration of ¹²⁹I in soil samples collected years after an accident, and knowing the specific ¹²⁹I/¹³¹I ratio of the release, scientists can accurately reconstruct the initial deposition map of ¹³¹I. researchgate.netepj-conferences.org This technique was successfully employed to map the ¹³¹I deposition from the Fukushima accident, providing valuable data for epidemiological studies. researchgate.netepj-conferences.org
Table 2: Reconstruction of ¹³¹I Deposition from Nuclear Accidents using ¹²⁹I
| Nuclear Accident | Method | Findings |
| Chernobyl (1986) | Analysis of ¹²⁹I in soil samples. nih.gov | Demonstrated the feasibility of using ¹²⁹I to reconstruct ¹³¹I deposition patterns, aiding in thyroid dosimetry efforts. nih.gov |
| Fukushima Daiichi (2011) | Measurement of ¹²⁹I/¹²⁷I ratios in nearly 1,000 surface soil samples. researchgate.netepj-conferences.org | A detailed ¹³¹I deposition map was created, revealing fine structures not captured by atmospheric dispersion models. researchgate.netepj-conferences.org |
Assessment of Environmental Baseline Levels and Anthropogenic Perturbations
Prior to the nuclear age, the natural ¹²⁹I/¹²⁷I ratio in the environment was relatively constant at approximately 1.5 x 10⁻¹². core.ac.uk This natural baseline has been significantly altered by anthropogenic releases. The global fallout from nuclear weapons testing in the mid-20th century raised this ratio by several orders of magnitude. core.ac.uk Subsequently, emissions from nuclear fuel reprocessing plants have become the dominant source, further increasing the environmental levels of ¹²⁹I. ieecas.cn
By studying ¹²⁹I concentrations in various environmental compartments, such as soil, water, and air, scientists can assess the extent of this anthropogenic perturbation. This information is crucial for understanding the long-term fate and transport of this radionuclide in the environment. For example, a study of atmospheric aerosols in Xi'an, China, established a baseline ¹²⁹I/¹²⁷I ratio of (92.7±124) ×10⁻¹⁰ for that region, with temporal variations influenced by monsoonal patterns and long-range transport from European reprocessing plants. ieecas.cn
Environmental Surveillance Around Nuclear Facilities and Radioactive Waste Disposal Sites
Continuous monitoring of ¹²⁹I levels in the vicinity of nuclear facilities is a key component of environmental surveillance programs. epa.gov Due to its long half-life and high mobility in the environment, ¹²⁹I is a sensitive indicator of releases from these facilities. nih.govepa.gov Nuclear fuel reprocessing plants are the largest emitters of ¹²⁹I, and routine monitoring of air, water, soil, and biological samples in the surrounding areas is essential to ensure that discharges remain within regulatory limits and to assess any potential environmental impact. epa.govmit.edu
Studies around facilities such as the Nuclear Fuel Services plant in West Valley, New York, have demonstrated the utility of ¹²⁹I as a tracer for both atmospheric and liquid effluents. epa.gov Elevated concentrations of ¹²⁹I in environmental media, such as deer thyroids, can indicate the pathways of contamination into the local ecosystem. epa.gov This surveillance provides crucial data for assessing the effectiveness of waste management and pollution control technologies at these sites. epa.gov Furthermore, the long-term monitoring of ¹²⁹I is important for the safety assessment of deep geological repositories for radioactive waste, as it is one of the key radionuclides of concern due to its potential for long-term migration.
Long Term Environmental Management and Future Research Directions
Geochemical Considerations for Long-Term Containment of ¹²⁹I in Geological Repositories
The long-term safety of a deep geological repository for nuclear waste hinges on a multi-barrier system, comprising the natural geological barrier and an engineered barrier system (EBS). oecd-nea.orgejp-eurad.eu The effectiveness of this system for containing ¹²⁹I is profoundly influenced by its unique geochemical properties.
Iodine-129 is considered a key risk driver in the safety assessments for high-level and low-level nuclear waste repositories. openaccessgovernment.orgiaea.org This is due to a combination of its extremely long half-life and its high mobility in many subsurface environments. wikipedia.orgdtu.dk Under many geochemical conditions, iodine exists predominantly as the iodide (I⁻) anion. sandia.gov This negative charge results in minimal sorption to most common rock-forming minerals and clays (B1170129), which typically have negatively charged surfaces, leading to electrostatic repulsion. openaccessgovernment.orgsandia.gov Consequently, iodide can migrate through the geosphere at a rate close to that of groundwater, posing a significant challenge for long-term containment. openaccessgovernment.org
The production of ¹²⁹I in nuclear reactors, combined with its high fission yield, has resulted in a large global inventory, which continues to increase with ongoing nuclear power generation. openaccessgovernment.orgdtu.dk During reactor operation, iodine does not incorporate well into the uranium dioxide (UO₂) fuel matrix and tends to migrate to the headspace of the fuel assembly. nih.gov This means that upon a potential breach of a waste container in a repository, a fraction of the ¹²⁹I inventory is available for immediate release into the surrounding groundwater. nih.gov
To counteract the high mobility of ¹²⁹I, various engineered barriers and immobilization strategies are being researched and developed. The engineered barrier system (EBS) is a man-made system placed within a repository that includes the waste form, canisters, buffer materials, backfill, and seals, all designed to contain and retard the release of radionuclides. oecd-nea.orgejp-eurad.eunrc.gov
Clay Barriers: Bentonite clay is a primary candidate for buffer and backfill material in many repository designs due to its low permeability, high swelling capacity, and ability to retard the migration of many radionuclides. sandia.govsurao.gov.cz While the interaction between the negatively charged iodide anion and clay surfaces is generally weak, some retention does occur. sandia.gov Research suggests that iodide may form neutral ion pairs with cations like sodium within the nanometer-scale interlayers of clay minerals, allowing it to move into the interlayer and be retained more effectively than previously thought. sandia.gov
Reducing Environments and Other Materials: Creating a chemically reducing environment within the repository is a key strategy to limit the mobility of several radionuclides. For iodine, while reducing conditions can be beneficial in some matrices like slag-containing grout, the speciation and mobility are complex. openaccessgovernment.org An alternative approach involves the use of materials that can chemically bind iodine. Silver-based materials, for instance, can precipitate iodine as highly insoluble silver iodide (AgI). openaccessgovernment.orgenergy.gov Field tests at the Savannah River Site have demonstrated that injecting silver chloride particles into the subsurface can effectively immobilize ¹²⁹I by converting it into the immobile silver iodide solid. energy.gov
| Barrier Material | Primary Immobilization Mechanism | Key Research Findings | Challenges/Considerations |
|---|---|---|---|
| Cementitious Materials (Grout, Concrete) | Sorption, potential incorporation into mineral phases (e.g., ettringite). | Distribution coefficients (Kd) range from ~3 L/kg (uptake) to over 100 L/kg (desorption/release). openaccessgovernment.orgresearchgate.net Adding slag (a reductant) improves immobilization. researchgate.net | Potential for formation of mobile organo-iodine species. researchgate.net Retention is highly dependent on iodine speciation and redox conditions. lmaleidykla.ltresearchgate.net |
| Bentonite Clay | Weak sorption, potential formation of neutral ion pairs in clay interlayers. | Some studies show iodide interacts directly with clay interlayer sites, suggesting a previously unrecognized retention mechanism. sandia.gov | Generally low sorption capacity for anionic iodide due to electrostatic repulsion. sandia.gov |
| Silver-based Materials (e.g., Silver Chloride) | Chemical precipitation of highly insoluble silver iodide (AgI). | Field tests have shown up to a 50% reduction in dissolved ¹²⁹I in groundwater after injection of silver chloride. energy.gov | Cost and long-term stability of the silver iodide precipitate under repository conditions. |
The chemical form, or speciation, of iodine is a paramount factor controlling its mobility in the subsurface. nih.goviaea.org The three main species of concern in repository environments are iodide (I⁻), iodate (B108269) (IO₃⁻), and organically bound iodine (organo-I). researchgate.netiaea.org
Iodide (I⁻): This is often the dominant species in anoxic (reducing) groundwaters. osti.gov As an anion, it is highly mobile and interacts weakly with most geological media. openaccessgovernment.org
Iodate (IO₃⁻): This species is more prevalent under oxidizing conditions. Iodate generally sorbs more strongly to sediments and minerals than iodide. iaea.orgosti.gov Studies have shown that sorption coefficients (Kd values) can be 2 to 6 times greater when iodine is present as iodate compared to iodide. iaea.org Therefore, the transformation of iodide to iodate can significantly retard iodine transport. nih.govosti.gov
Organo-iodine: Iodine can bind with natural organic matter in groundwater and sediments. iaea.orgnih.gov The mobility of organo-iodine is complex; some forms may be less mobile, while others can remain in the aqueous phase and migrate. osti.gov The formation of organo-iodine has been observed in cement porewater, originating from organic carbon within the cement materials themselves. researchgate.net
The redox potential (Eh) and pH of the groundwater are critical factors that control the transformation between these species. researchgate.net For example, the oxidation of mobile iodide to the less mobile iodate can occur in certain geochemical environments, providing a natural attenuation mechanism. nih.gov Understanding and predicting these speciation changes over long timescales is essential for accurately modeling the long-term transport of ¹²⁹I from a repository. nih.goviaea.org
| Iodine Species | Chemical Formula | Typical Geochemical Conditions | Relative Mobility | Sorption Behavior |
|---|---|---|---|---|
| Iodide | I⁻ | Reducing (anoxic) | High | Weakly sorbing to most minerals due to anionic nature. openaccessgovernment.orgiaea.org |
| Iodate | IO₃⁻ | Oxidizing (oxic) | Moderate to Low | More strongly sorbing than iodide. iaea.orgosti.gov |
| Organo-iodine | Various | Variable; dependent on organic matter presence. | Variable | Mobility depends on the nature of the organic molecule it is bound to. osti.govnih.gov |
Assessment of Waste Management Strategies and Environmental Release Pathways
Because of its long half-life and high mobility, ¹²⁹I is a major radionuclide of concern for the very-long-term safety of a deep geological repository for unreprocessed spent fuel. wikipedia.org Its potential to seep from a repository before it has significantly decayed means that the performance of the engineered and natural barriers must be robustly demonstrated over geological timescales. wikipedia.orgiaea.orgsandia.gov The instant release fraction of ¹²⁹I from the fuel rod gap and grain boundaries upon container breach is a critical parameter in safety assessments, as it represents a source term that is readily available for transport. nih.gov Therefore, the design of waste packages and buffer materials must specifically account for the containment and retardation of this mobile radionuclide. sandia.govsurao.gov.cz
The potential environmental release pathways for ¹²⁹I differ significantly between direct disposal and reprocessing scenarios.
Direct Disposal: In the direct disposal, or "once-through," fuel cycle, the entire inventory of ¹²⁹I produced in the reactor remains encapsulated within the SNF assemblies inside large, durable disposal canisters. The release of ¹²⁹I to the environment is contingent upon the eventual failure of these canisters, followed by the slow dissolution of the UO₂ fuel matrix by groundwater. This is a very long-term scenario, with releases potentially occurring tens of thousands to millions of years in the future. The safety of this approach relies on the long-term integrity of the engineered barriers and the retardation capacity of the surrounding geology. researchgate.netucl.ac.uk
Reprocessing: In this scenario, SNF is dissolved, typically in nitric acid, to separate plutonium and uranium for recycling. During this dissolution process, the majority (94-99%) of the ¹²⁹I is volatilized and released into the dissolver off-gas system. nih.goviaea.org This gaseous stream is then treated by abatement systems, which are designed to capture the iodine. iaea.orgnih.gov The captured ¹²⁹I is then converted into a stable waste form for geological disposal. nih.gov Reprocessing leads to controlled, authorized, and monitored low-level atmospheric and liquid discharges of ¹²⁹I from the plant during its operational lifetime. iaea.org While this results in an immediate, albeit small, environmental release, it also isolates the bulk of the ¹²⁹I into a specific, engineered waste form, separating it from the high-heat-generating waste and potentially allowing for a more tailored disposal strategy. nih.govresearchgate.net
The choice between these two strategies involves a trade-off. Direct disposal contains the entire ¹²⁹I inventory until the far future but relies on the repository's passive safety features to prevent its release. Reprocessing manages the ¹²⁹I inventory in the short term, leading to small operational releases but converting the majority into a solid waste form designed for long-term stability. ucl.ac.ukiaea.org
Advanced Conceptual Site Models and ¹²⁹I Plume Attenuation Mechanisms
Advanced models are crucial for accurately predicting the long-term fate of ¹²⁹I, a radionuclide of significant concern due to its long half-life (15.7 million years), high mobility in groundwater, and potential for bioaccumulation. frontiersin.orgnih.govgoldschmidt.info These models integrate complex biogeochemical processes to understand how ¹²⁹I plumes are naturally attenuated over time.
Volatilization , the process of iodine converting into a gaseous form, is a component of its global cycle. The transfer of iodine from oceans to the atmosphere, largely through the emission of organic iodine compounds, plays a role in its worldwide distribution. dtu.dk However, studies in terrestrial environments, such as coniferous forests and grasslands, suggest that volatilization from soils is not a significant pathway for the transport of ¹²⁹I. nih.gov The geochemistry of iodine is largely dominated by its volatility, with the volatilization of both inorganic and organic iodine compounds from the oceans being a major part of its global cycle. dtu.dk
Sorption describes the attachment of iodine to solid phases, which can significantly retard its movement in the subsurface. Research consistently shows that soil organic matter, particularly humic substances, is the primary factor controlling iodine sorption. nih.govdtu.dknih.govbilkent.edu.tr
Influence of Organic Matter : There is a strong and specific sorption of iodine to humic substances. nih.gov This process is so significant that even in sediments with very low organic carbon concentrations (e.g., <0.2%), association with natural organic matter is a key factor in iodine retention. osti.gov Studies have shown that 72-77% of introduced iodide or iodate can be irreversibly sequestered in organic-rich soil. nih.gov Iodine likely forms covalent bonds with aromatic structures within the soil organic matter. nih.gov
Role of Minerals : To a lesser extent, oxides of iron and aluminum can also contribute to iodine sorption, particularly in acidic conditions. dtu.dkiaea.org
Microbial Influence : The sorption process appears to be microbially mediated. For instance, freezing temperatures can reduce the sorption of iodine to humic substances, suggesting that biological activity is involved. nih.govbilkent.edu.tr
While sorption to organic matter acts as a primary "sink" for ¹²⁹I, the transformation of inorganic iodine into mobile colloidal and dissolved organo-iodine can also occur, acting as a potential vector for its remobilization. nih.gov
A significant mechanism for the long-term, stable immobilization of ¹²⁹I is its incorporation into the crystal structure of newly forming minerals. This process effectively traps the radionuclide, preventing its migration in groundwater.
Incorporation into Calcite : Calcite (Calcium Carbonate) is a common mineral in many subsurface environments. Studies at contaminated sites have revealed that iodate (IO₃⁻), a common chemical form of iodine in oxidizing groundwater, can be incorporated into calcite as it precipitates. nih.govresearchgate.net
At the Hanford Site, where iodate is the dominant iodine species, it was found that 7% to 40% of the dissolved ¹²⁹I originally in the groundwater had co-precipitated with calcite. nih.govresearchgate.net
This incorporation is a potential mechanism for in-situ remediation of ¹²⁹I plumes. nih.gov
However, the process can be hindered by increases in pH and decreases in the ionic strength of the groundwater. nih.govresearchgate.net
Incorporation into Apatite : Apatite, a calcium phosphate (B84403) mineral, has also been identified as a promising host for iodine immobilization, particularly for the iodate species. goldschmidt.infomsstate.edu
Experimental studies have demonstrated that apatite can effectively entrap iodate. goldschmidt.info
The partitioning of iodine between the apatite mineral and the liquid phase is significantly higher for iodate compared to iodide, indicating that iodate is much more effectively confined within the apatite structure. msstate.edu
The table below summarizes experimental findings on the partitioning of iodine species into apatite.
| Iodine Species | Partition Coefficient (Dᴬᴾ/ᴸ) | Confinement Efficacy |
| Iodate (IO₃⁻) | > 350 | Significantly Confined |
| Iodide (I⁻) | ~ 0.5 | Minimally Confined |
This table illustrates the preferential incorporation of iodate over iodide into the apatite mineral structure, based on partition coefficient data from experimental studies. msstate.edu
Identified Research Gaps and Emerging Directions in ¹²⁹I Environmental Studies
Despite advancements, significant questions remain regarding the environmental behavior of ¹²⁹I. Future research is focused on refining predictive models, understanding the complex controls on iodine's chemical form, and developing better analytical tools for field characterization.
Global transport models are used to understand the worldwide distribution of ¹²⁹I, which is largely driven by atmospheric releases from nuclear fuel reprocessing facilities. confex.comtaylorandfrancis.comjaea.go.jp These models, such as GEARN-FDM, simulate how airborne ¹²⁹I compounds are transported, deposited, and chemically transformed. confex.com
Identified Gaps : A primary challenge is the incomplete understanding and quantification of all ¹²⁹I sources and sinks. While direct emissions from reprocessing plants are a major source, volatilization from oceans and terrestrial surfaces (like rice paddies and forests) also contribute to the global budget. confex.com The chemical transformations of iodine in the atmosphere, involving gas-phase reactions, photolysis, and heterogeneous reactions, are complex and require further integration into models. confex.comresearchgate.net
Future Directions : Research is aimed at improving these models by incorporating more detailed chemical process modules and better constraining the fluxes from both anthropogenic and natural sources. confex.comresearchgate.net This includes accounting for re-volatilization from areas where ¹²⁹I has been previously deposited. confex.com
The chemical form, or speciation , of iodine (e.g., iodide, iodate, organic iodine) is a critical factor controlling its mobility and fate in the environment. dtu.dkosti.gov Understanding what controls this speciation is a key issue for the safety assessment of radioactive waste repositories. dtu.dk
Identified Gaps : While thermodynamics can predict which species should be stable under certain pH and redox (Eh) conditions, these models often fail to match observations in the field. frontiersin.orgnih.gov For example, at some contaminated sites, iodate is the dominant species in groundwater, even though iodide is the thermodynamically favored form. frontiersin.org This discrepancy points to kinetic controls and complex interactions that are not fully understood. nih.gov There is still limited data on ¹²⁹I speciation in environmental and biological samples compared to its stable counterpart, ¹²⁷I. dtu.dk
Future Directions : A major focus is on the role of microbes in mediating iodine's redox transformations. frontiersin.orgtdl.orgnih.gov Bacteria have been shown to catalyze the oxidation of iodide, potentially leading to the formation of the more readily incorporated iodate species. frontiersin.orgnih.gov Research is also needed to better characterize the formation and mobility of various organic iodine compounds, which can be significant in certain environments. nih.govfrontiersin.org
Accurate assessment and management of ¹²⁹I contamination rely on sensitive and precise measurement techniques. Traditionally, this has required laboratory-based analysis.
Identified Gaps : Many conventional methods for measuring radionuclides are not sensitive enough for the low levels of ¹²⁹I typically found in the environment. dtu.dknih.gov Furthermore, there is a need for methods that can distinguish between different iodine species and can be deployed directly in the field (in situ) for rapid characterization. nih.gov
Future Directions : Significant progress is being made in developing more advanced and accessible analytical methods.
Mass Spectrometry : Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), particularly when coupled with collision/reaction cell technology (CRC-ICP-MS) or ion chromatography (IC-ICP-MS), are being refined to achieve lower detection limits and perform simultaneous speciation and isotopic analysis. dtu.dkpsu.edu Accelerator Mass Spectrometry (AMS) remains the most sensitive method for ultra-trace analysis but is less accessible. dtu.dkresearchgate.net
Chromatographic Methods : Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for the simultaneous determination of iodide, iodate, and organo-iodine for both ¹²⁷I and ¹²⁹I, providing comprehensive speciation information. nih.govosti.gov
In Situ Potential : While true in situ sensors for ¹²⁹I are still an emerging area, the development of more robust and portable mass spectrometry and gamma-ray spectrometry systems offers a path toward field-deployable characterization, reducing the reliance on shipping samples to a laboratory. nih.govdtu.dk
The table below compares various analytical techniques for the determination of ¹²⁹I.
| Analytical Method | Common Abbreviation | Typical Use/Sensitivity | Speciation Capability |
| Gamma/X-ray Spectrometry | - | High-level samples (waste, near-field) | No |
| Liquid Scintillation Counting | LSC | High-level samples | No |
| Neutron Activation Analysis | NAA | Sensitive, for environmental samples | No |
| Accelerator Mass Spectrometry | AMS | Very high sensitivity, for pre-nuclear age and environmental samples | Requires pre-separation |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Moderate sensitivity, improving with new technology | Yes, when coupled with IC or GC |
| Gas Chromatography-Mass Spectrometry | GC-MS | High sensitivity for speciated analysis in water | Yes (Iodide, Iodate, Organo-I) |
This table provides a comparison of analytical methods for Iodine-129, highlighting their sensitivity and ability to differentiate between chemical species. dtu.dkpsu.edunih.gov
Q & A
How can researchers distinguish natural vs. anthropogenic sources of ¹²⁹I in environmental samples?
Methodological Answer:
Natural ¹²⁹I originates from cosmic-ray spallation of atmospheric xenon and spontaneous fission of uranium, while anthropogenic sources include nuclear fuel reprocessing and weapons testing. To differentiate:
- Isotopic Ratio Analysis : Measure ¹²⁹I/¹²⁷I ratios. Pre-nuclear era ratios are ~10⁻¹², modern background ranges 10⁻¹¹–10⁻⁹, and contaminated areas exceed 10⁻⁸ .
- Mass Spectrometry : Use accelerator mass spectrometry (AMS) or ICP-MS to detect ultra-trace ¹²⁹I concentrations (detection limits: 0.0004 µg/kg in soil via ICP-MS with collision cells ).
- Spatial Surveys : Compare ¹²⁹I levels in rivers near nuclear facilities (e.g., reprocessing plants) versus remote regions. Point sources elevate ratios by orders of magnitude .
What experimental designs minimize interference from xenon (¹²⁹Xe⁺) in ¹²⁹I detection via ICP-MS?
Advanced Technical Considerations:
¹²⁹Xe⁺ overlaps with ¹²⁹I⁺ in mass spectrometry. Mitigation strategies include:
- Collision/Reaction Cells : Introduce oxygen/helium gas mixtures to convert ¹²⁹Xe⁺ to ¹²⁹XeO⁺ (m/z 145), eliminating isobaric overlap .
- Triple Quadrupole (QQQ) ICP-MS : Use a pre-cell mass filter to isolate m/z 129 before reaction, suppressing polyatomic interferences like ¹²⁷IH₂⁺ .
- Cooling Finger Enrichment : Pre-concentrate iodine via thermal evaporation to reduce xenon contamination .
How does iodine speciation affect its environmental mobility and experimental recovery?
Speciation-Specific Protocols:
Iodine exists as iodide (I⁻), iodate (IO₃⁻), or organoiodine compounds, each with distinct biogeochemical behaviors:
- Sequential Extraction : For aerosols, use NH₄OH (soluble I⁻/IO₃⁻) followed by tetramethylammonium hydroxide (TMAH) for organoiodine .
- Chromatographic Separation : Pair ICP-MS with ion chromatography to quantify species-specific ¹²⁹I/¹²⁷I ratios .
- Microbial Alkylation : Account for methyl iodide volatility in soil studies by sealing extraction vessels .
What statistical approaches validate ¹²⁹I detection methods against established techniques?
Validation Frameworks:
- Isotope Dilution Analysis (IDA) : Spike samples with enriched ¹²⁹I (e.g., ¹²⁹I-iodate) to correct for recovery losses. Achieves <3% RSD in urine analysis .
- Interlaboratory Comparison : Validate ICP-MS against neutron activation analysis (NAA) or AMS using certified reference materials (CRMs) like BCR-185 .
- Regression Models : Apply maximum likelihood estimation to compare spectrophotometric (Sandell-Kolthoff) and mass spectrometric data .
How can ¹²⁹I serve as a tracer for nuclear emissions in hydrological systems?
Tracer Application Workflow:
- Source Attribution : Elevated ¹²⁹I/¹²⁷I ratios in riverwater correlate with proximity to reprocessing facilities (e.g., Sellafield, La Hague) .
- Evapotranspiration Signals : Compare ¹²⁹I concentrations in rainwater (low) vs. rivers (high) to quantify terrestrial retention .
- Long-Term Monitoring : Leverage ¹²⁹I’s 15.7 Myr half-life to track historical releases in sediment cores .
What are the challenges in quantifying ¹²⁹I in human biofluids for biomedical studies?
Biomedical Method Development:
- Ultra-Low Detection Limits : Use IDA-ICP-MS with ¹²⁹I spikes to achieve 0.02 µmol/L detection in urine .
- Matrix Effects : Dilute samples with ammonia to suppress organic interferences .
- Exposure Correlation : Compare urinary ¹²⁹I levels with environmental samples to assess dietary uptake near contaminated sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
